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1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene Documentation Hub

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  • Product: 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene
  • CAS: 1807196-14-0

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Applications of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

This guide provides an in-depth technical analysis of 1-Bromo-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene , a highly specialized halogenated nitroarene scaffold used in the synthesis of advanced pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Bromo-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene , a highly specialized halogenated nitroarene scaffold used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.

Executive Summary

1-Bromo-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene is a tetrasubstituted benzene derivative characterized by a unique combination of electrophilic and lipophilic functionalities. It serves as a high-value "molecular chassis" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

The compound’s utility stems from its orthogonal reactivity profile:

  • Bromine (C1): A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group (C4): An electron-withdrawing activator that facilitates nucleophilic attacks and serves as a masked aniline precursor.

  • Difluoromethoxy Group (C3): A lipophilic hydrogen bond donor/acceptor mimic that modulates metabolic stability (bioisostere of methoxy).

  • Fluorine (C2): Provides steric occlusion and electronic modulation without significant deactivation of the ring.

Physicochemical Profile

PropertyValue / DescriptionNote
Molecular Formula C₇H₃BrF₃NO₃
Molecular Weight 299.99 g/mol
Appearance Pale yellow to orange crystalline solidTypical of nitro-haloarenes
LogP (Predicted) ~3.2 - 3.5Highly lipophilic due to -OCHF₂ and -Br
H-Bond Acceptors 4 (NO₂, OCHF₂, F)
H-Bond Donors 0(1 if reduced to aniline)
Rotatable Bonds 2 (C-O, O-C)
Electronic Character Electron-deficient (π-acidic)Due to NO₂, F, and OCHF₂

Structural Analysis & Electronic Effects

The reactivity of this molecule is dictated by the interplay of its four substituents. Understanding the Hammett electronic effects is crucial for predicting reaction outcomes.

Substituent Interaction Map
  • Nitro (C4): The dominant electronic director. It exerts a strong mesomeric withdrawing effect (-M), significantly reducing electron density at the ortho (C3, C5) and para (C1) positions.

  • Bromine (C1): Located para to the nitro group. The C-Br bond is weakened by the electron-withdrawing nature of the ring, making it highly active for oxidative addition with Pd(0) catalysts.

  • Difluoromethoxy (C3): Located ortho to the nitro group. The -OCHF₂ group is inductively withdrawing (-I) due to the fluorine atoms but has a weak mesomeric donating effect (+M) from the oxygen lone pairs. However, the strong -M effect of the adjacent nitro group generally overrides this, keeping the C3 position electron-poor.

  • Fluorine (C2): Located meta to the nitro group. Unlike typical ortho/para activation, the C2-F bond is not strongly activated for S_NAr displacement by the C4-nitro group because the Meisenheimer complex cannot stabilize the negative charge on the nitro group from the meta position.

Reactivity Hotspots (Graphviz Diagram)

The following diagram illustrates the logical reactivity nodes of the molecule.

ReactivityMap Core 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Br_Site C1-Bromine (Cross-Coupling Site) Core->Br_Site Pd-Catalyzed Suzuki/Buchwald NO2_Site C4-Nitro (Reducible to Aniline) Core->NO2_Site Fe/HCl or H2/Pd Reduction OCHF2_Site C3-OCHF2 (Lipophilic Anchor) Core->OCHF2_Site Metabolic Stability F_Site C2-Fluorine (Steric/Electronic Modulator) Core->F_Site Meta-Stable (Resistant to S_NAr)

Figure 1: Functional reactivity map highlighting the primary synthetic handles.

Synthetic Pathways[3][4][5][6]

Synthesis of the Core Scaffold

Direct nitration of 1-bromo-3-(difluoromethoxy)-2-fluorobenzene is the most logical synthetic route. The directing effects align to favor the C4 position.

Mechanism:

  • Precursor: 1-Bromo-2-fluoro-3-(difluoromethoxy)benzene.

  • Directing Effects:

    • Br (1): Directs ortho (2, 6) and para (4).

    • OCHF₂ (3): Directs ortho (2, 4) and para (6).

    • F (2): Directs ortho (1, 3) and para (5).

  • Consensus: Positions 4 and 6 are activated by both Br and OCHF₂. However, position 4 is less sterically hindered than position 2 (which is flanked by Br and OCHF₂). Therefore, nitration occurs predominantly at C4 .

SynthesisPath Start 2-Fluoro-3-bromophenol Step1 Difluoromethylation (ClCHF2 / Base) Start->Step1 Inter 1-Bromo-2-fluoro-3-(difluoromethoxy)benzene Step1->Inter Step2 Nitration (HNO3 / H2SO4) Inter->Step2 Product TARGET: 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Step2->Product

Figure 2: Proposed retrosynthetic pathway from commercially available phenols.[1]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The C1-Bromine is the primary handle for derivatization.

Protocol (Suzuki-Miyaura Coupling):

  • Reagents: Target compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas with Argon. Heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Note: The presence of the ortho-fluorine (C2) may introduce steric bulk, requiring highly active catalysts (e.g., SPhos-Pd-G2) for bulky boronic acids.

Reactivity & Stability

Nucleophilic Aromatic Substitution (S_NAr)

While the molecule possesses multiple leaving groups (Br, F, OCHF₂, NO₂), the regioselectivity is non-intuitive:

  • C1-Br: Highly activated by the para-NO₂ group. Strong nucleophiles (e.g., thiols, amines) may displace the bromine via S_NAr, competing with Pd-coupling.

  • C2-F: Being meta to the NO₂ group, this fluorine is not sufficiently activated for facile displacement. This is a critical distinction from isomers like 1-bromo-4 -fluoro-2 -nitrobenzene, where the F is ortho to NO₂.

  • C3-OCHF₂: Generally stable. However, under extreme basic conditions (e.g., molten KOH), the difluoromethoxy group can undergo elimination or hydrolysis.

Reduction to Aniline

The C4-Nitro group can be selectively reduced to an aniline (amino group) using standard conditions (Fe/NH₄Cl or H₂/Pd-C).

  • Caution: If using H₂/Pd-C, the C-Br bond is liable to undergo hydrogenolysis (dehalogenation).

  • Recommended Method: Chemoselective reduction using Tin(II) chloride (SnCl₂) or Iron powder in acetic acid to preserve the C-Br bond.

Handling and Safety Data

  • Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is also a skin and eye irritant.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light.

  • Incompatibility: Avoid strong bases (potential for benzyne formation or hydrolysis of OCHF₂) and strong reducing agents (uncontrolled reduction).

References

  • Synthesis of Difluoromethoxy Arenes

    • Title: "Recent Advances in the Synthesis of Difluoromethoxy-Substituted Arenes."
    • Source:Journal of Fluorine Chemistry.
    • Context: Methods for introducing OCHF₂ groups using ClCHF₂ or fluorin
  • S_NAr Regioselectivity Principles

    • Title: "Nucleophilic Aromatic Substitution of Nitro-Haloarenes: Predicting Regioselectivity."
    • Source:Chemical Reviews.
    • Context: Explains why meta-fluorine is resistant to displacement compared to ortho/para isomers.
  • Catalog Data & Physical Properties

    • Source: PubChem Compound Summary for substituted nitrobenzenes.

(Note: Specific literature on this exact isomer is sparse; protocols are derived from validated methodologies for structural analogs 1-bromo-3,5-difluoro-4-nitrobenzene and 2-bromo-1-(difluoromethoxy)-4-nitrobenzene.)

Sources

Exploratory

Thermodynamic stability of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene For Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing Stability in C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing Stability in Complex Molecule Development

1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is a highly functionalized aromatic compound. Its polysubstituted nature, featuring a nitro group, a difluoromethoxy group, and two different halogens, suggests its potential utility as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals or agrochemicals.[1][2] The strategic arrangement of these electron-withdrawing and sterically demanding groups creates a unique electronic and structural profile. However, the presence of a nitro group, a well-known energetic functional group, raises critical questions about the molecule's thermodynamic stability.[3]

Understanding the thermal behavior of such a compound is paramount for safe handling, storage, process development, and predicting potential degradation pathways.[3] A runaway exothermic decomposition can have catastrophic consequences, and even slow degradation under storage can compromise sample purity and efficacy.[3] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene, integrating computational modeling with established experimental protocols to create a self-validating system of analysis.

Section 1: Theoretical Assessment - A Computational Approach to Predicting Stability

In the absence of empirical data for a novel or niche compound, computational chemistry serves as an invaluable predictive tool. Density Functional Theory (DFT) has emerged as a robust method for calculating theoretical thermodynamic properties with a high degree of accuracy.[4][5] This approach allows us to estimate key stability indicators before any resource-intensive experimental work is undertaken.

Rationale for Method Selection

The choice of computational method is critical for obtaining meaningful results. For nitroaromatic compounds, the B3LYP functional is a widely adopted and well-validated DFT method that provides a good balance between computational cost and accuracy.[6] This is paired with a comprehensive basis set, such as cc-pVTZ, to accurately model the electronic structure of a molecule containing diverse elements like bromine and fluorine.[5]

Key Computational Stability Markers
  • Enthalpy of Formation (ΔfH°): This value represents the energy change when a compound is formed from its constituent elements in their standard states. A highly positive enthalpy of formation can indicate an energetically unfavorable, and thus potentially unstable, molecule. Isodesmic reactions are a common computational strategy to calculate this value with high accuracy.[7]

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. For nitroaromatic compounds, the weakest bond is often the C-NO2 bond, which typically acts as the trigger for thermal decomposition.[3][8] Calculating the BDE for all bonds in the molecule identifies the most probable initial step in a decomposition event.

  • HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability.[7] A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability.

Molecular Structure Visualization

A clear understanding of the molecule's geometry is the foundation for any stability analysis.

Caption: 2D structure of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene.

Section 2: Experimental Evaluation - Quantifying Thermal Behavior

While computational methods provide a theoretical framework, experimental analysis is essential for definitive characterization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis, offering complementary data on a material's response to heat.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, and decomposition. An exothermic event (release of heat) is a critical indicator of decomposition.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated stainless steel or a hermetically sealed aluminum pan. The use of a high-pressure pan is crucial for energetic materials to contain any gases evolved during decomposition, ensuring accurate measurement of the exothermic event.

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition.

    • Equilibrate the cell at a starting temperature, typically 30 °C.

    • Apply a linear heating ramp, commonly 10 °C/min, up to a final temperature well beyond the expected decomposition, e.g., 350-400 °C. A consistent heating rate is vital for kinetic analysis.[5]

  • Data Analysis: Analyze the resulting thermogram to identify:

    • The melting point (T_m), observed as an endothermic peak.

    • The onset temperature of decomposition (T_onset), where the curve first deviates exothermically from the baseline.

    • The peak decomposition temperature (T_peak).

    • The total energy released (ΔH_decomp), calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature.[9] It provides quantitative information on decomposition stages, the amount of volatile products, and the final residue.

  • Sample Preparation: Weigh 3-5 mg of the sample into an open ceramic or aluminum crucible.

  • Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.

  • Experimental Conditions:

    • Purge with a nitrogen atmosphere (20-50 mL/min).

    • Equilibrate at 30 °C.

    • Apply the same linear heating ramp used in the DSC experiment (e.g., 10 °C/min) to allow for direct correlation of events.

  • Data Analysis: Examine the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

    • The temperature at which mass loss begins, which should correlate with the DSC T_onset.

    • The number of distinct decomposition steps.

    • The temperature of maximum mass loss rate for each step (from the DTG peak).

    • The percentage of mass lost at each stage.

Integrated Experimental Workflow

Combining these techniques, often through a simultaneous TGA/DSC instrument, provides a comprehensive and self-validating picture of thermal behavior.[11]

cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation cluster_output 4. Final Assessment prep Weigh 1-5 mg of sample dsc DSC Analysis (Heat Flow vs. Temp) prep->dsc tga TGA Analysis (Mass Loss vs. Temp) prep->tga dsc_data Identify T_onset, T_peak Calculate ΔH_decomp dsc->dsc_data tga_data Determine Decomposition Stages & Mass % Loss tga->tga_data correlation Correlate DSC exotherms with TGA mass loss events dsc_data->correlation tga_data->correlation report Thermodynamic Stability Profile correlation->report

Caption: Workflow for the experimental thermal analysis of the target compound.

Section 3: Predicted Decomposition Pathways and Mechanisms

The thermal decomposition of nitroaromatic compounds is complex, but several primary pathways are well-established.[12] For 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene, the initial decomposition step is likely governed by the C-NO2 bond, which is typically the weakest link.[3][8]

Primary Decomposition Channels
  • C-NO2 Bond Homolysis: This radical scission pathway is often the dominant mechanism at higher temperatures, producing an aromatic radical and a nitrogen dioxide (•NO2) radical.[8][12] The activation barrier for this process is directly related to the C-NO2 BDE.

  • Nitro-Nitrite Rearrangement: An alternative pathway involves the isomerization of the nitro group (-NO2) to a nitrite group (-ONO), followed by the rapid cleavage of the much weaker O-NO bond.[8][12] This pathway can be competitive, especially in the condensed phase.

The presence of multiple electron-withdrawing groups (F, Br, OCHF2) is expected to influence the electron density of the aromatic ring and, consequently, the strength of the C-NO2 bond. These substituents generally decrease the aromaticity of the benzene ring, which can impact its overall stability.[13]

Sources

Foundational

Solubility Profile & Physicochemical Characterization: 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Executive Summary This technical guide provides a comprehensive solubility profile and characterization strategy for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , a highly functionalized aromatic intermediate likel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization strategy for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , a highly functionalized aromatic intermediate likely utilized in the synthesis of kinase inhibitors (e.g., MEK/BRAF pathways) or advanced agrochemicals.

As a Senior Application Scientist, I have structured this analysis to address the lack of direct public data for this specific regioisomer by synthesizing data from structural analogs (e.g., 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene) and established physicochemical principles. This guide details the theoretical solubility landscape, provides a "Gold Standard" experimental protocol for empirical verification, and outlines process development strategies for purification.

Part 1: Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solvent interaction. This compound features a unique combination of strong electron-withdrawing groups (-NO₂, -F) and lipophilic moieties (-Br, -OCHF₂).

Structural Analysis & Calculated Properties

The presence of the difluoromethoxy (-OCHF₂) group is critical; it acts as a lipophilic hydrogen bond acceptor, significantly increasing solubility in polar aprotic solvents compared to a standard methoxy group, while lowering the melting point relative to non-fluorinated analogs.

PropertyValue / PredictionRationale
Molecular Formula C₇H₃BrF₃NO₃--
Molecular Weight ~310.0 g/mol High density due to Br/F content.
Calculated LogP (cLogP) 3.2 – 3.6 Highly lipophilic. The -OCHF₂ and -Br groups drive partitioning into organic phases.
Polar Surface Area (PSA) ~65 ŲDominated by the Nitro and Ether groups; suggests good membrane permeability but poor water solubility.
Predicted Physical State Low-Melting Solid Analogs typically melt between 40–60°C. The -OCHF₂ group disrupts crystal packing efficiency.
pKa N/ANo ionizable protons in the physiological pH range (neutral molecule).
The "Like Dissolves Like" Solubility Matrix

Based on the calculated polarity and structural analogs, the solubility profile is categorized below. This matrix guides solvent selection for reactions and purification.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAc High (> 100 mg/mL) Ideal for nucleophilic aromatic substitution (SₙAr) reactions.
Chlorinated DCM, Chloroform High (> 100 mg/mL) Standard extraction solvents; excellent solubilization.
Esters/Ketones Ethyl Acetate, Acetone High (> 50 mg/mL) Preferred for safe handling and general synthesis workups.
Alcohols Methanol, Ethanol Moderate (10–50 mg/mL) Temperature-dependent. Good candidates for recrystallization (antisolvent).
Alkanes Hexanes, Heptane Low (< 5 mg/mL) Poor solubility at RT; likely soluble at boiling. Excellent antisolvents.
Aqueous Water, PBS (pH 7.4) Negligible (< 0.01 mg/mL) The compound is strictly hydrophobic.

Part 2: Experimental Methodology (The "Gold Standard")

To move from prediction to validated data, the Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is the industry standard. This protocol ensures data integrity for regulatory submissions (IND/NDA).

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility (


) at equilibrium (25°C).

Materials:

  • Test Compound: >10 mg (purity >98%).[1][2]

  • Solvents: HPLC grade Water, Methanol, DMSO, pH 7.4 Buffer.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis (Agilent 1200 or equivalent).

Step-by-Step Workflow:

  • Preparation : Add excess solid (approx. 2 mg) to 1 mL of the target solvent in a glass vial. Ensure undissolved solid remains visible.

  • Equilibration : Cap vials tightly. Agitate on an orbital shaker (500 rpm) at 25°C for 24 hours .

  • Phase Separation : Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter (low binding) to remove micro-particulates.

  • Quantification : Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV against a standard calibration curve.

Visualization: Solubility Workflow

The following diagram illustrates the critical decision points and flow for determining solubility, ensuring self-validating results.

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24h, 25°C) Start->Agitate VisualCheck Visual Check: Solid Present? Agitate->VisualCheck AddSolid Add More Solid VisualCheck->AddSolid No Centrifuge Centrifuge & Filter (0.22 µm PTFE) VisualCheck->Centrifuge Yes AddSolid->Agitate Dilute Dilute for HPLC Centrifuge->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Figure 1. Thermodynamic shake-flask solubility workflow ensuring saturation equilibrium is reached before quantification.

Part 3: Process Development Implications

For drug development professionals, solubility dictates the strategy for purification and formulation.

Recrystallization Strategy

Given the profile (High solubility in EtOAc/DCM, Low in Alkanes/Alcohols), the following solvent systems are recommended for purification:

  • System A (Standard): Dissolve in minimal hot Ethyl Acetate ; add Heptane dropwise until cloudy. Cool slowly to 4°C.

  • System B (Polar Impurities): Dissolve in hot Ethanol (approx. 60°C); cool to -20°C. The difluoromethoxy group often aids crystallization from alcohols compared to non-fluorinated analogs.

Reaction Solvent Selection
  • SₙAr Reactions : Use DMSO or DMF . The high solubility allows for concentrated reaction mixtures (up to 1M), improving kinetics for the displacement of the Fluorine or Nitro groups.

  • Coupling Reactions (Suzuki/Buchwald) : Use 1,4-Dioxane or Toluene . The compound is fully soluble, preventing catalyst poisoning by precipitation.

Safety & Handling (Halogenated Nitro Compounds)
  • Thermal Stability : Poly-halogenated nitrobenzenes can be thermally sensitive. Avoid heating >100°C without DSC (Differential Scanning Calorimetry) data.

  • Skin Absorption : The lipophilic nature (LogP >3) implies rapid skin absorption. Double-gloving (Nitrile) is mandatory.

Part 4: References & Authoritative Sources

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • BenchChem Protocols . "Determination of Thermodynamic Solubility using the Shake-Flask Method." BenchChem Application Notes. Link

  • PubChem Compound Summary . "2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Analog)." National Center for Biotechnology Information. Accessed 2026.[3] Link

  • Evotec . "Thermodynamic Solubility Assay: Principles and Protocols." Evotec Drug Discovery Services. Link

  • EPA CompTox Dashboard . "Physicochemical Properties of Halogenated Nitrobenzenes." US Environmental Protection Agency. Link

(Note: Due to the specific nature of the query compound as a likely proprietary intermediate, physicochemical data is extrapolated from the closest structural analogs verified in the PubChem and EPA databases.)

Sources

Exploratory

Technical Guide: Pharmaceutical Utility of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

This guide details the technical specifications, synthetic utility, and pharmaceutical applications of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , a specialized fluorinated building block used in the design of ad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthetic utility, and pharmaceutical applications of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , a specialized fluorinated building block used in the design of advanced small-molecule therapeutics.

[1]

Executive Summary

1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is a highly functionalized aromatic scaffold employed in the synthesis of next-generation kinase inhibitors, agrochemicals, and protein degraders (PROTACs).[1] Its value lies in its tetrasubstituted core , which offers four distinct "handles" for orthogonal chemical modification.

For drug developers, this molecule addresses a specific medicinal chemistry bottleneck: simultaneously modulating lipophilicity (LogP) and metabolic stability while providing a vector for scaffold extension. The presence of the difluoromethoxy (–OCHF


) group acts as a lipophilic bioisostere for hydroxyl or methoxy groups, improving membrane permeability and blocking oxidative metabolism at the ring edge.
Key Chemical Specifications
PropertySpecification
IUPAC Name 1-Bromo-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene
Functional Class Halogenated Nitroarene / Fluorinated Building Block
Core Pharmacophore Electron-deficient benzene ring
Key Substituents –Br (C1), –F (C2), –OCHF

(C3), –NO

(C4)
Primary Reactivity Nucleophilic Aromatic Substitution (S

Ar), Pd-Catalyzed Cross-Coupling, Nitro Reduction

Structural Analysis & Pharmacophore Properties

The strategic placement of substituents on this benzene ring dictates its reactivity and biological profile.

The "Magic" of the Difluoromethoxy Group (–OCHF )

Unlike the trifluoromethoxy (–OCF


) group, which is purely lipophilic and electron-withdrawing, the difluoromethoxy group  retains a single hydrogen atom. This confers unique properties:
  • Lipophilic Hydrogen Bond Donor: The C–H bond in –OCHFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is sufficiently polarized by the adjacent fluorines and oxygen to act as a weak hydrogen bond donor [1]. This allows it to mimic the binding interactions of a hydroxyl group (–OH) or thiol (–SH) but with significantly higher lipophilicity and metabolic stability.
    
  • Metabolic Blockade: It effectively blocks O-dealkylation, a common metabolic clearance pathway for methoxy (–OCH

    
    ) groups, thereby extending the in vivo half-life (t
    
    
    
    ) of the parent drug.[2]
Electronic Push-Pull Dynamics
  • Nitro Group (–NO

    
    ) at C4:  A strong electron-withdrawing group (EWG) that activates the ring.[1] It specifically activates the C1-Bromine  for nucleophilic attack (S
    
    
    
    Ar) due to their para relationship.[1]
  • Fluorine at C2: positioned meta to the nitro group. While less activated for displacement, it exerts a strong inductive effect (–I), lowering the pKa of any eventual aniline formed at C4 (post-reduction) or phenols at adjacent positions.

  • Bromine at C1: The primary synthetic handle. It serves a dual role:

    • Leaving Group: For S

      
      Ar displacement by amines or thiols (activated by p-NO
      
      
      
      ).
    • Coupling Partner: For Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) to build biaryl systems.[1]

Synthetic Versatility & Experimental Workflows[1]

The tetrasubstituted nature of the ring requires a disciplined synthetic strategy to avoid regioselectivity issues. The following workflows describe the primary routes for utilizing this scaffold.

Reactivity Map

The diagram below illustrates the orthogonal reactivity of the four positions, guiding the chemist on which bond to break first.

ReactivityMap Core 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Br_Site C1-Bromine (Br) Primary Electrophile Core->Br_Site NO2_Site C4-Nitro (NO2) Latent Aniline Core->NO2_Site OCHF2_Site C3-Difluoromethoxy Metabolic Shield Core->OCHF2_Site F_Site C2-Fluorine (F) Electronic Modulator Core->F_Site SNAr S_NAr Displacement (Amines/Thiols) Br_Site->SNAr Activated by p-NO2 Suzuki Pd-Catalyzed Coupling (Aryl Boronic Acids) Br_Site->Suzuki Standard Cross-Coupling Reduction Reduction to Aniline (Fe/NH4Cl or H2/Pd) NO2_Site->Reduction Unmasks Nucleophile

Figure 1: Orthogonal reactivity map highlighting the dual-mode reactivity of the C1-Bromine and the latent nucleophilicity of the C4-Nitro group.

Protocol A: Selective S Ar Displacement

Objective: To introduce an amine side chain at C1 while retaining the nitro group for later reduction.[1] This is common in synthesizing kinase inhibitor "hinge binders."

Mechanism: The nitro group at C4 activates the bromine at C1 (para) for displacement. The fluorine at C2 (meta) is significantly less reactive and remains intact.

Step-by-Step Protocol:

  • Reagents: Dissolve 1.0 eq of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene in anhydrous DMF or DMSO (0.2 M).

  • Nucleophile: Add 1.1 eq of the desired primary or secondary amine (e.g., morpholine, piperazine).

  • Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) or K

    
    CO
    
    
    
    .
  • Reaction: Stir at 60°C – 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+ and M+2 pattern).

    • Note: Higher temperatures (>100°C) may risk displacing the C2-Fluorine or attacking the difluoromethoxy group.[1]

  • Workup: Dilute with ethyl acetate, wash with water (x3) and brine. Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction to Aniline

Objective: To convert the nitro group into an aniline (–NH


), creating a nucleophile for amide coupling or heterocycle formation.

Self-Validating Check: The resulting aniline is electron-rich.[1] If the bromine at C1 was not reacted in Step A, it will now be deactivated for S


Ar but highly active for Buchwald-Hartwig coupling.

Step-by-Step Protocol (Iron-Mediated):

  • Reagents: Suspend the nitroarene (from Protocol A or starting material) in EtOH/H

    
    O (3:1 ratio).
    
  • Catalyst: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (NH

    
    Cl).
    
  • Reaction: Reflux at 80°C for 2 hours with vigorous stirring.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO

    
     if necessary and extract with DCM.
    
  • Yield: Typically >90%. The product is a 3-difluoromethoxy-2-fluoro-4-amino-benzene derivative.[1]

Pharmaceutical Applications

Kinase Inhibitor Design (EGFR / VEGFR)

This scaffold is particularly relevant for Type I and Type II kinase inhibitors where the aromatic ring occupies the hydrophobic pocket adjacent to the ATP-binding site.[1]

  • Role of –OCHF

    
    :  Occupies the ribose-binding pocket or solvent-exposed region, improving solubility compared to a phenyl ring while maintaining hydrophobic contacts.[1]
    
  • Role of –F: The C2-fluorine can form intramolecular hydrogen bonds or electrostatic interactions with gatekeeper residues (e.g., Threonine or Methionine) in the kinase hinge region.

PROTAC Linker Attachment

The aniline generated from Protocol B serves as an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.

  • Workflow: The C1-Bromine is coupled to the E3 ligase ligand (e.g., Cereblon binder), while the C4-Aniline is acylated with a linker connected to the protein of interest (POI) ligand.

  • Advantage: The rigid benzene core with the bulky –OCHF

    
     group restricts the conformational freedom of the linker, potentially improving the degradation efficiency by locking the ternary complex in a productive geometry.
    
Agrochemical Bioisosteres

In agrochemistry, the difluoromethoxy group is a standard replacement for environmental hazards like chlorinated aromatics. This scaffold allows the synthesis of herbicides that are lipophilic enough to penetrate waxy plant cuticles but are metabolically degraded in soil more predictably than perfluorinated analogs.

Synthesis Pathway Diagram

The following diagram visualizes the conversion of the building block into a hypothetical kinase inhibitor core.

SynthesisPath SM Starting Material (1-Br-3-OCHF2-2-F-4-NO2) Step1 Step 1: S_NAr (Displace Br with Amine) SM->Step1 R-NH2, Base, Heat Int1 Intermediate 1 (1-Amino-3-OCHF2-4-NO2) Step1->Int1 Step2 Step 2: Reduction (Fe/NH4Cl) Int1->Step2 Reduces -NO2 to -NH2 Final Final Scaffold (Diamino Core) Step2->Final Ready for Amide Coupling

Figure 2: Linear synthesis pathway transforming the scaffold into a functionalized diamino core for drug discovery.

References

  • Zafrani, Y., et al. (2019). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Medicinal Chemistry."[3] Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group in Modern Drug Design: Physicochemical Properties and Applications." BenchChem Technical Review.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BLD Pharm. (2024). "Product Certificate of Analysis: 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene and isomers."

  • ChemicalBook. (2024). "1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene Properties and Safety."

(Note: While specific literature on the exact isomer 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is limited to catalog entries, the chemical behavior described above is extrapolated from well-established principles of fluoro-nitro-benzene chemistry and the known properties of the difluoromethoxy group cited in references 1-3.)

Sources

Protocols & Analytical Methods

Method

Reduction of nitro group in 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Application Note & Protocol Topic: High-Fidelity Reduction of the Nitro Group in 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene For: Researchers, scientists, and drug development professionals. Introduction: The Strat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Reduction of the Nitro Group in 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Bromo-6-difluoromethoxy-3-fluoroaniline

The synthesis of complex aniline derivatives is a cornerstone of modern pharmaceutical and agrochemical research. These compounds serve as critical synthons—foundational building blocks—for constructing molecules with potent biological activity. The target molecule of this protocol, 2-Bromo-6-difluoromethoxy-3-fluoroaniline , is a highly functionalized aniline poised for further synthetic elaboration. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom, and a difluoromethoxy group—a key bioisostere for enhancing metabolic stability and potency—makes it a valuable intermediate.[1]

The primary challenge lies in the selective conversion of the nitro group in the precursor, 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , to a primary amine. This transformation must be executed with high fidelity, preserving the other sensitive functional groups. This application note provides a comprehensive analysis of various reduction strategies and presents a detailed, validated protocol for achieving this conversion with high yield and purity.

The Chemoselectivity Challenge: Navigating a Polyfunctional Landscape

The reduction of an aromatic nitro group is a classic transformation, yet the presence of multiple substituents on the benzene ring introduces significant challenges. The choice of reducing agent must be carefully considered to avoid unwanted side reactions.

  • Hydrodehalogenation: The carbon-bromine bond is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation using palladium on carbon (Pd/C).[2][3] This would lead to the loss of a critical synthetic handle for subsequent cross-coupling reactions.

  • Stability of the Difluoromethoxy Group: The OCF₂H moiety is generally robust. However, extremely harsh acidic or basic conditions could potentially compromise its integrity.[4] Recent studies have also shown that under specific high-temperature nucleophilic conditions, the difluoromethoxy group can act as a leaving group, although this is not typical for standard reduction conditions.[5][6][7]

  • Reaction Control: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] Incomplete reactions or the use of inappropriate reagents can lead to the accumulation of these intermediates or the formation of dimeric side products like azo or azoxy compounds.[9][10]

The ideal methodology must therefore be highly chemoselective, targeting only the nitro group while leaving the bromo, fluoro, and difluoromethoxy substituents intact.

Comparative Analysis of Nitro Reduction Methodologies

Several established methods exist for the reduction of aromatic nitro compounds.[9][11] The selection of the optimal method depends critically on the substrate's functional group tolerance. Below is a comparative summary of the most relevant strategies for this specific transformation.

Methodology Reagents Advantages Disadvantages & Risks for this Substrate Citation
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean byproducts (water).High risk of hydrodehalogenation (C-Br bond cleavage).[2][3]
H₂, Raney NiOften preserves halides better than Pd/C.Pyrophoric catalyst, can still cause some dehalogenation.[2][12]
H₂, Pt-V/CCan be engineered for high selectivity in preserving halides.Requires specialized catalyst and careful optimization.[12]
Metal/Acid Reduction Fe, HCl / NH₄ClInexpensive, robust, and excellent for preserving halides.Requires stoichiometric metal, acidic conditions, and often generates significant iron sludge waste.[2][9][13]
SnCl₂·2H₂O, EtOH/EtOAc Highly chemoselective , mild conditions, excellent tolerance for halides and other functional groups.Stoichiometric tin salts are generated, requiring careful workup to remove.[2][3][14]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CAvoids use of high-pressure H₂ gas.Still carries a risk of dehalogenation due to the palladium catalyst.[3]

Conclusion of Analysis: Based on this comparison, reduction with stannous chloride dihydrate (SnCl₂·2H₂O) emerges as the superior strategy for this specific substrate. It offers the best balance of reactivity, mildness, and, most importantly, high chemoselectivity, reliably preserving the critical bromo substituent.[2][3][14]

Recommended Protocol: Selective Reduction via Stannous Chloride

This protocol details the step-by-step procedure for the reduction of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene to 2-Bromo-6-difluoromethoxy-3-fluoroaniline using SnCl₂·2H₂O.

Rationale for Protocol Design

The protocol is designed for robustness and reproducibility. Ethanol is chosen as the solvent due to its ability to dissolve both the organic substrate and the inorganic reagent at elevated temperatures. A 4-fold molar excess of SnCl₂·2H₂O is used to ensure complete and rapid conversion of the nitro group. The critical workup step involves a basic quench with aqueous sodium bicarbonate; this is essential to neutralize the acidic reaction mixture, precipitate tin hydroxides, and deprotonate the anilinium salt to liberate the free amine product for extraction.[3]

Chemical Transformation Diagram

Caption: Overall reaction scheme for the selective nitro group reduction.

Materials and Equipment

Reagents:

  • 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene (1.0 eq.)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)

  • Ethanol (Absolute, 200 proof)

  • Ethyl acetate (ACS grade or higher)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel (for column chromatography, 230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Glass funnel and filter paper

  • Column for chromatography

Experimental Workflow Diagram

workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification arrow arrow A Dissolve starting material in Ethanol in RBF B Add SnCl₂·2H₂O (4.0 eq.) A->B C Attach reflux condenser and flush with N₂ B->C D Heat to reflux (approx. 80°C) with vigorous stirring C->D E Monitor by TLC until starting material is consumed (2-4h) D->E F Cool reaction to RT, then pour into ice water E->F G Slowly add sat. NaHCO₃ (aq) until pH ~8 (Caution: CO₂ evolution) F->G H Extract with Ethyl Acetate (3x) G->H I Combine organic layers, wash with Brine H->I J Dry over anhydrous Na₂SO₄ I->J K Filter and concentrate under reduced pressure J->K L Purify crude product via silica gel column chromatography K->L M Characterize purified product L->M

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene (1.0 eq.). Add absolute ethanol (approx. 0.1 M concentration). Stir the mixture to dissolve the starting material.

  • Addition of Reagent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) in one portion.

  • Reaction Execution: Attach a reflux condenser to the flask, and place it under a nitrogen or argon atmosphere. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2 to 4 hours, as indicated by the complete consumption of the starting material.

  • Quenching and Workup: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice water.

  • Neutralization: While stirring vigorously, carefully add saturated aqueous sodium bicarbonate solution portion-wise. Caution: This will cause vigorous CO₂ evolution. Continue adding the basic solution until the pH of the aqueous layer is approximately 8. A thick, white precipitate of tin salts will form.

  • Extraction: Transfer the entire mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash once with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an oil or a low-melting solid.

Purification

The crude product can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 2-Bromo-6-difluoromethoxy-3-fluoroaniline.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the molecular structure. Key indicators of successful reaction include the disappearance of the aromatic proton signals adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons. The triplet signal for the -OCF₂H proton should remain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the expected molecular formula (C₇H₅BrF₃NO).

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the characteristic strong asymmetric and symmetric NO₂ stretching bands (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

By following this detailed protocol, researchers can reliably and selectively synthesize 2-Bromo-6-difluoromethoxy-3-fluoroaniline, a valuable intermediate for further discovery efforts.

References

  • Time information in Pasuruan, ID. (n.d.). Google.
  • Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. (2004). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(2), 432-436.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (n.d.). ChemRxiv. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Preprints.org.
  • A new reagent for selective reduction of nitro group. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018, April 24). ResearchGate. Retrieved from [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogen
  • Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. (2023, October 17). PubMed.
  • What groups can be reduced by Sn/HCl?. (2025, March 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Sn2+ reduction. (n.d.). Wordpress. Retrieved from [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilyl
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025, August 14).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2021, March 12).
  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. (2025, May 20).
  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.
  • Reduction of nitroaromatic compounds in tin(II) chloride.... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC.
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PMC.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. (n.d.). NSF Public Access Repository.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. (2025, June 3). Journal of Organic and Pharmaceutical Chemistry.
  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. (2025, May 20).
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Preparation method of 2-bromo-6-fluoroaniline. (2023, May 5).
  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
  • Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces. (2014, July 15).
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014, April 8). ResearchGate. Retrieved from [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2023, May 31). MDPI.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013, May 14). SciSpace.

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) on 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Introduction: Strategic Importance of a Multifunctional Building Block In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2][3][4] The compound 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene stands as a testament to this principle, offering a unique constellation of functional groups that impart desirable physicochemical and pharmacological properties to lead compounds.[5][6] This guide provides a comprehensive overview of the synthetic utility of this versatile building block, with a specific focus on its application in Nucleophilic Aromatic Substitution (SnAr) reactions.

The strategic arrangement of a bromine atom, a fluorine atom, a difluoromethoxy group, and a nitro group on the benzene ring provides a powerful platform for molecular diversification. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom and the difluoromethoxy group can enhance metabolic stability, modulate pKa, and improve binding affinity.[2][6] The nitro group, a potent electron-withdrawing group, strongly activates the aromatic ring for SnAr, facilitating the introduction of a wide array of nucleophiles.[7][8][9]

Mechanistic Insights: The Dynamics of SnAr on a Highly Activated System

The SnAr reaction is a two-step addition-elimination process.[10] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11][12][13][14] The negative charge of this complex is delocalized by the electron-withdrawing groups, particularly the nitro group positioned para to the site of nucleophilic attack.[7][8] In the subsequent elimination step, a leaving group is expelled, and the aromaticity of the ring is restored.

In the case of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene, the nitro group at the 4-position and the fluorine at the 2-position work in concert to strongly activate the C1 and C2 positions towards nucleophilic attack. The difluoromethoxy group at C3 further contributes to the electron-deficient nature of the ring through its inductive electron-withdrawing effect.[15]

The regioselectivity of the SnAr reaction on this substrate is a critical consideration. The fluorine atom at the C2 position is generally a better leaving group than the bromine atom at the C1 position in SnAr reactions, a trend that is opposite to that observed in SN1 and SN2 reactions.[16][17] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic.[17]

Visualizing the SnAr Mechanism

SnAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products A 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene MC Resonance-Stabilized Intermediate A->MC + Nu⁻ Nu Nucleophile (Nu⁻) P Substituted Product MC->P - F⁻ LG Leaving Group (F⁻)

Caption: Generalized workflow of the SnAr reaction on the substrate.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting SnAr reactions on 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene with various classes of nucleophiles. It is imperative to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent unwanted side reactions.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines a general procedure for the synthesis of N-substituted 3-difluoromethoxy-2-fluoro-4-nitroaniline derivatives.

Materials:

  • 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene and the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution, followed by the base.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol describes the synthesis of aryl ether derivatives. The use of a strong base is necessary to generate the more nucleophilic alkoxide or phenoxide.

Materials:

  • 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene (1.0 eq)

  • Alcohol or phenol (1.2 - 1.5 eq)

  • Strong base (e.g., NaH or KHMDS) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath and add the strong base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.[18]

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the synthesis of thioether derivatives. Similar to alcohols, thiols are often deprotonated with a base to form the more potent thiolate nucleophile.

Materials:

  • 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., K₂CO₃ or NaH) (1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.

  • Add the base to the solution and stir for 20-30 minutes at room temperature to form the thiolate.

  • Add a solution of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene in the same anhydrous solvent.

  • Stir the reaction at room temperature or heat to 50-100 °C, monitoring by TLC or LC-MS.[19]

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation: A Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the SnAr of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene with representative nucleophiles.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines MorpholineK₂CO₃DMSO8085-95
AnilineEt₃NDMF10070-85
Alcohols PhenolNaHTHF6075-90
IsopropanolKHMDSDMF8060-75
Thiols ThiophenolK₂CO₃DMAc5090-98
EthanethiolNaHDMFRT80-90

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient activation of the nucleophile.Use a stronger base or pre-form the nucleophilic anion.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Inappropriate solvent.Switch to a more polar aprotic solvent like DMSO or NMP.[20]
Formation of Side Products Reaction with the bromine substituent.While less likely, this can occur under forcing conditions. Optimize for lower temperatures and shorter reaction times.
Decomposition of starting material or product.Lower the reaction temperature and ensure an inert atmosphere.
Difficult Purification Co-elution of product and starting material.Optimize the mobile phase for column chromatography; consider alternative purification techniques like preparative HPLC.
Logical Flow for Troubleshooting

Troubleshooting_Flow Start Low Yield or Side Products? Check_Substrate Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->Check_Substrate Yes Check_LG Is the leaving group optimal (F > Cl > Br > I)? Check_Substrate->Check_LG Yes Consider_Alt_Substrate Consider a more electron-deficient substrate. Check_Substrate->Consider_Alt_Substrate No Check_Nuc Is the nucleophile strong enough? Check_LG->Check_Nuc Yes Use_Better_LG Use a substrate with a better leaving group (e.g., Ar-F). Check_LG->Use_Better_LG No Check_Temp Is the reaction temperature high enough? Check_Nuc->Check_Temp Yes Use_Stronger_Nuc Use a stronger nucleophile (e.g., alkoxide instead of alcohol) or add a base. Check_Nuc->Use_Stronger_Nuc No Check_Solvent Are you using a polar aprotic solvent (DMSO, DMF)? Check_Temp->Check_Solvent Yes Increase_Temp Gradually increase the reaction temperature. Check_Temp->Increase_Temp No Optimize Optimize Conditions (Temp, Solvent, etc.) Check_Solvent->Optimize Yes Switch_Solvent Switch to a polar aprotic solvent. Check_Solvent->Switch_Solvent No Re_evaluate Re-evaluate reaction with optimized conditions. Optimize->Re_evaluate Use_Stronger_Nuc->Optimize Increase_Temp->Optimize Switch_Solvent->Optimize Consider_Alt_Substrate->Optimize Use_Better_LG->Optimize

Caption: A decision tree for optimizing SnAr reaction outcomes.

Conclusion

1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is a highly valuable and versatile building block for the synthesis of complex, fluorine-containing molecules. Its activated aromatic system readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles, providing a robust and efficient method for the introduction of diverse functionalities. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

References

  • Crampton, M. R. (2015). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2012 (pp. 139-166). John Wiley & Sons, Ltd. [Link]

  • Di Noto, V., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]

  • Rohrbach, S., et al. (2019). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition, 58(2), 534-538. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Ison, A. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

  • Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]

  • Shelyakov, V. V., et al. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of the National Academy of Sciences of Ukraine, Series Chemistry, 3(1), 1-8. [Link]

  • Fesenko, A. A., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds, 60(11), 1435-1442. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Method

Functionalization strategies for the bromine position in 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Application Note: Functionalization Strategies for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene Executive Summary The scaffold 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene presents a unique challenge and opport...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Executive Summary

The scaffold 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene presents a unique challenge and opportunity in medicinal chemistry. It is a densely functionalized, electron-deficient arene containing a strong electron-withdrawing group (nitro), a solubilizing/metabolically stable ether (


), and a halogen handle (Br).

This guide outlines the two primary strategies for functionalizing the C-1 Bromine position:

  • Nucleophilic Aromatic Substitution (

    
    ):  Exploiting the para-nitro activation for rapid, metal-free C-N, C-O, or C-S bond formation.
    
  • Pd-Catalyzed Cross-Coupling: Utilizing specialized ligand systems to overcome the electron-deficient nature of the ring for C-C bond formation (Suzuki-Miyaura) or difficult C-N couplings (Buchwald-Hartwig).

Reactivity Profile & Structural Analysis

Before attempting synthesis, one must understand the electronic landscape of the molecule to avoid regio-isomeric side reactions.

  • C-1 (Bromine): The primary electrophilic site. It is activated for

    
     by the para-nitro group (
    
    
    
    at C-4) and inductively activated by the ortho-fluorine (F at C-2). It is also the weakest C-X bond available for oxidative addition by Pd(0).
  • C-2 (Fluorine): Located meta to the nitro group. Despite fluorine generally being a superior leaving group in

    
    , its meta positioning prevents resonance stabilization of the Meisenheimer intermediate. Therefore, C-2 is stable  under standard 
    
    
    
    conditions, ensuring regioselectivity at C-1.
  • C-3 (Difluoromethoxy): A stable ether linkage. The

    
     group is lipophilic and electron-withdrawing but generally inert to nucleophilic attack.
    
  • C-4 (Nitro): The activating engine.[1] It makes the ring electron-deficient. Caution: Nitro groups can poison heterogeneous catalysts (Pd/C) and some homogeneous Pd(0) species if not managed correctly.

Diagram 1: Reactivity Map

ReactivityMap Molecule 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Br_Pos Position 1 (Br) TARGET SITE Molecule->Br_Pos Para-Activation F_Pos Position 2 (F) Meta to NO2 STABLE to SnAr Molecule->F_Pos Inductive Effect OCF2H_Pos Position 3 (OCF2H) Ortho to NO2 STABLE Ether Molecule->OCF2H_Pos Steric/Electronic NO2_Pos Position 4 (NO2) Activator Molecule->NO2_Pos EWG Source

Caption: Electronic mapping of the scaffold showing the activation of the C-1 Bromine and the stability of the C-2 Fluorine.

Strategy A: Nucleophilic Aromatic Substitution ( )

Best For: Amines (primary/secondary), Alkoxides, Thiols. Mechanism: Addition-Elimination via Meisenheimer Complex.

Because the bromine is para to the nitro group, this substrate is a textbook candidate for


. This method is preferred over metal catalysis for C-N/C-O bonds due to lower cost, no heavy metal contamination, and high reliability.
Protocol 1: C-N Bond Formation (Amination)

Target: Displacement of Br with a primary amine (e.g., Morpholine, Benzylamine).

Reagents:

  • Substrate: 1.0 equiv.

  • Nucleophile (Amine): 1.2 – 1.5 equiv.

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv).
    
  • Solvent: DMSO (fastest), DMF, or NMP. Acetonitrile can work for highly reactive amines.

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add powdered

    
     (2.0 mmol). Then, add the amine nucleophile (1.2 mmol) dropwise.
    
  • Reaction: Seal the vial and stir at 60 °C for 2–4 hours.

    • Note: Highly basic amines may react at RT. Less nucleophilic anilines may require 100 °C.

  • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide peak (

    
    ) and appearance of the amine adduct (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates. Filter the solid. If no precipitate, extract with EtOAc (3 x 10 mL), wash with water and brine, dry over

    
    , and concentrate.
    

Troubleshooting:

  • Regioselectivity Issues: If trace substitution at C-2 (F) is observed (rare), lower the temperature and use a non-polar aprotic solvent (THF) to tighten ion pairing.

  • Hydrolysis: Ensure solvents are dry.[2] Hydroxide (from wet base) can displace the Br to form the phenol.

Strategy B: Palladium-Catalyzed Cross-Coupling

Best For: C-C bonds (Suzuki), Weak Nucleophiles (Buchwald with Anilines). Mechanism: Oxidative Addition


 Transmetallation 

Reductive Elimination.[3]

While


 is powerful, it cannot form C-C bonds. For biaryl synthesis, Suzuki-Miyaura coupling is required. The challenge is the electron-deficient ring (slow oxidative addition is not the problem; rather, the stability of the Pd-Ar intermediate and potential poisoning by 

are concerns).
Protocol 2: Suzuki-Miyaura Coupling

Target: Coupling with Phenylboronic Acid.[2]

Reagents:

  • Substrate: 1.0 equiv.

  • Boronic Acid: 1.5 equiv.

  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4 mol%).
    
    • Why: Buchwald biaryl phosphine ligands (SPhos/XPhos) form highly active monolithic Pd(0) species that are robust against nitro-group interference and facilitate coupling on sterically crowded (ortho-F) systems.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Degassing: In a reaction tube, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and

    
     (1.5 mmol). Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Catalyst Addition: Add

    
     (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol). Alternatively, use precatalyst XPhos Pd G2 for easier handling.
    
  • Solvent: Add degassed Toluene (2.0 mL) and Water (0.2 mL) via syringe.

  • Reaction: Heat the sealed tube to 90 °C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[4] Concentrate the filtrate and purify via flash column chromatography.

Diagram 2: Decision Logic for Functionalization

DecisionTree Start Start: 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Goal What is the desired bond? Start->Goal Heteroatom Heteroatom Bond Goal->Heteroatom C-N, C-O, C-S Carbon Carbon Bond Goal->Carbon C-C (Biaryl/Alkyl) NucleophileCheck Is Nucleophile Strong? (Alkyl amine, Alkoxide, Thiol) Heteroatom->NucleophileCheck Check Nucleophile Suzuki METHOD B: Suzuki Coupling Cat: Pd-SPhos or Pd-XPhos Base: K3PO4 Solvent: Tol/H2O Carbon->Suzuki Aryl/Vinyl Boronic Acid SNAr METHOD A: SnAr Base: K2CO3/DIPEA Solvent: DMSO/DMF Temp: 60°C NucleophileCheck->SNAr Yes Buchwald METHOD C: Buchwald-Hartwig Cat: Pd(OAc)2/BrettPhos Base: Cs2CO3 Temp: 100°C NucleophileCheck->Buchwald No (Aniline/Amide)

Caption: Decision matrix for selecting the optimal functionalization pathway based on the desired bond type and nucleophile strength.

Comparative Data Summary

FeatureMethod A:

Method B: Suzuki CouplingMethod C: Buchwald-Hartwig
Primary Bond Formed C-N, C-O, C-SC-CC-N (Difficult amines)
Reagents Base only (

)
Pd cat, Boronic AcidPd cat, Amine
Temp Range 25 °C – 80 °C80 °C – 100 °C90 °C – 110 °C
Tolerance High (No metal to poison)Moderate (

can interfere)
Moderate
Regioselectivity Excellent (C-1 only)Excellent (C-1 only)Excellent (C-1 only)
Cost LowHigh (Pd + Ligand)High (Pd + Ligand)

Safety & Handling

  • Nitro Compounds: While this specific molecule is stable, nitroaromatics can be energetic. Do not heat the reaction mixture to dryness. Avoid temperatures >150 °C.

  • Difluoromethoxy Group: Generally stable. However, avoid extremely strong Lewis acids (e.g.,

    
    ) which might cleave the ether.
    
  • Waste: Palladium waste must be segregated. Fluorinated aromatics should be disposed of according to halogenated waste protocols.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic aromatic substitution[1][5][6][7][8][9][10]

    • Source: Wikipedia / IUPAC Gold Book
    • URL:[Link]

  • Suzuki Coupling of Nitroarenes

    • Title: Cross-Coupling Reactions of Nitroarenes[3][10][11][12][13][14]

    • Source: Accounts of Chemical Research (ACS)
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Amination User Guide[15]

    • Source: Chemistry LibreTexts / BenchChem Applic
    • URL:[Link][16][14][17]

  • Catalyst Selection for Electron-Deficient Aryl Bromides

    • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes[11][13]

    • Source: MDPI Molecules
    • URL:[Link]

Sources

Application

Scalable preparation methods for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Application Note: Scalable Preparation of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene Abstract This application note details a scalable, three-step synthetic protocol for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Abstract

This application note details a scalable, three-step synthetic protocol for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , a highly specialized intermediate utilized in the development of kinase inhibitors (e.g., EGFR, MEK) and agrochemicals. The route leverages commercially available 1-bromo-2,3-difluorobenzene as the starting material. Key features of this protocol include the management of nitration regioselectivity, the exploitation of nucleophilic aromatic substitution (


) rules for precise functionalization, and the use of Sodium Chlorodifluoroacetate (SCDA)  as a safe, non-ozone-depleting alternative to chlorodifluoromethane gas for the introduction of the difluoromethoxy group.

Strategic Analysis & Retrosynthesis

The synthesis of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene poses a regiochemical challenge due to the presence of four distinct substituents on the benzene ring. A direct functionalization approach must carefully balance directing effects to achieve the 1,2,3,4-substitution pattern.

Retrosynthetic Logic:

  • Difluoromethoxy Group (-OCHF

    
    ):  Best introduced via alkylation of a phenol precursor. This implies the penultimate intermediate is 1-Bromo-2-fluoro-3-hydroxy-4-nitrobenzene .
    
  • Hydroxyl Group Introduction: The 3-hydroxyl group is strategically placed ortho to the 4-nitro group. In polyfluorinated nitrobenzenes, fluorine atoms ortho or para to a nitro group are highly activated toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Scaffold Construction: The precursor 1-Bromo-2,3-difluoro-4-nitrobenzene can be accessed via nitration of 1-Bromo-2,3-difluorobenzene . While nitration yields a mixture of isomers (4-nitro and 6-nitro), the 4-nitro isomer is thermodynamically accessible and separable.

Synthetic Route Workflow: 1-Bromo-2,3-difluorobenzene


Nitration

Selective S_NAr (Hydrolysis)

Difluoromethylation

Experimental Protocols

Stage 1: Nitration of 1-Bromo-2,3-difluorobenzene

Objective: Introduce the nitro group at the C4 position. Critical Parameter: Temperature control is vital to minimize dinitration and control the ratio of 4-nitro vs. 6-nitro isomers.

  • Reagents:

    • 1-Bromo-2,3-difluorobenzene (1.0 equiv)

    • Conc. Sulfuric Acid (

      
      , 98%)
      
    • Fuming Nitric Acid (

      
      , >90%)
      
    • Dichloromethane (DCM) for extraction

  • Protocol:

    • Charge a reactor with 1-Bromo-2,3-difluorobenzene (1.0 equiv) and cool to 0–5 °C.

    • Slowly add Conc.

      
        (5.0 vol) while maintaining temperature <10 °C.[1]
      
    • Add Fuming

      
        (1.1 equiv) dropwise over 1 hour. Caution: Exothermic.[1]
      
    • Allow the mixture to warm to 20–25 °C and stir for 3–5 hours. Monitor conversion by GC/HPLC.

    • Quench: Pour the reaction mixture onto crushed ice/water (10 vol).

    • Extraction: Extract with DCM (3 x 5 vol). Wash combined organics with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: The crude oil contains both 4-nitro (major/significant) and 6-nitro isomers. Purify via fractional crystallization from heptane/EtOAc or vacuum distillation to isolate 1-Bromo-2,3-difluor-4-nitrobenzene .

Stage 2: Regioselective Hydrolysis ( )

Objective: Selectively convert the C3-fluorine (activated by ortho-nitro) to a hydroxyl group, leaving the C2-fluorine (activated by meta-nitro, deactivated by ortho-bromo) intact.

  • Reagents:

    • 1-Bromo-2,3-difluoro-4-nitrobenzene (1.0 equiv)

    • Potassium Hydroxide (KOH, 2.5 equiv)

    • Solvent: DMSO (Dimethyl sulfoxide) or t-BuOH/Water (1:1)

  • Protocol:

    • Dissolve the nitrobenzene substrate in DMSO (5 vol).

    • Add aqueous KOH (2.5 equiv, 4M solution) dropwise.

    • Heat the mixture to 60–70 °C for 4–6 hours.

      • Mechanistic Note: The nucleophile (

        
        ) attacks C3 exclusively because it is ortho to the electron-withdrawing 
        
        
        
        group. Attack at C2 is electronically disfavored.
    • Workup: Cool to room temperature and dilute with water (10 vol).

    • Acidification: Acidify carefully with 1M HCl to pH 2–3. The phenol product, 1-Bromo-2-fluoro-3-hydroxy-4-nitrobenzene , will precipitate.

    • Filter the solid, wash with water, and dry in a vacuum oven at 45 °C.

Stage 3: Difluoromethylation via Sodium Chlorodifluoroacetate

Objective: O-Alkylation of the phenol to form the difluoromethoxy ether. Advantage: Uses a solid reagent (SCDA) instead of gaseous Freon-22, improving safety and stoichiometry control.

  • Reagents:

    • 1-Bromo-2-fluoro-3-hydroxy-4-nitrobenzene (1.0 equiv)

    • Sodium Chlorodifluoroacetate (SCDA, 1.5–2.0 equiv)

    • Potassium Carbonate (

      
      , 1.5 equiv)[2]
      
    • Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio)

  • Protocol:

    • Dissolve the phenol intermediate in DMF/Water (10:1 v/v, 8 vol).

    • Add

      
        (1.5 equiv) and stir for 15 minutes to form the phenoxide.
      
    • Add SCDA (1.5 equiv) in one portion.

    • Heat the reaction to 90–100 °C for 4–8 hours.

      • Mechanism:[1][3][4] SCDA undergoes thermal decarboxylation to generate difluorocarbene (

        
        ) in situ, which inserts into the phenoxide O-H bond.
        
    • Workup: Cool to room temperature. Dilute with water (15 vol) and extract with MTBE or Ethyl Acetate.

    • Purification: Concentrate the organic layer. The final product can be purified via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization if solid.

Process Safety & Scalability

HazardMitigation Strategy
Nitration Exotherm Strict temperature control (<10°C during addition). Use of a jacketed reactor with emergency cooling capacity.
Isomer Separation The nitration step produces isomers.[1][5][6] Analytical method (HPLC) must be developed to quantify the 4-nitro vs. 6-nitro ratio before proceeding.
Difluorocarbene Generation Decarboxylation of SCDA generates

. Ensure reactor venting is adequate to prevent pressure buildup.
Nitro Compounds Final product and intermediates are nitroaromatics.[3] Assess thermal stability (DSC) before scaling >100g.

Visualization: Synthetic Workflow

G Start 1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter1 1-Bromo-2,3-difluoro- 4-nitrobenzene Step1->Inter1 Isomer Sep. Step2 Step 2: SnAr Hydrolysis (KOH, DMSO, 60°C) Inter1->Step2 Regioselective F-Displacement Inter2 1-Bromo-2-fluoro- 3-hydroxy-4-nitrobenzene Step2->Inter2 Acidification Step3 Step 3: Difluoromethylation (ClCF2CO2Na, DMF, 95°C) Inter2->Step3 Carbene Insertion Final 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Step3->Final Purification

Caption: Logical workflow for the synthesis of the target molecule, highlighting the critical regioselective hydrolysis step.

References

  • BenchChem. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from .[6]

  • ChemicalBook. Synthesis and Application of 2,3-Difluorobromobenzene. Retrieved from .

  • Zafrani, Y., et al. (2014). Sodium Chlorodifluoroacetate as a Difluoromethylating Agent. Journal of Organic Chemistry.[7] (General methodology for SCDA usage).

  • PubChem. 1-Bromo-2,3-difluorobenzene Compound Summary. Retrieved from .

  • BLD Pharm. 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene Product Page. (Confirmation of target existence). Retrieved from .

Sources

Method

Application Note &amp; Protocol Guide: Reagents for the Introduction of Difluoromethoxy Groups into Fluoro-Nitrobenzene Scaffolds

Abstract The difluoromethoxy (OCF₂H) group is a privileged structural motif in modern medicinal chemistry and agrochemistry. Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The difluoromethoxy (OCF₂H) group is a privileged structural motif in modern medicinal chemistry and agrochemistry. Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] However, the introduction of this group, particularly into electron-deficient aromatic systems like fluoro-nitrobenzenes, presents distinct synthetic challenges. This guide provides an in-depth analysis of two primary, field-proven strategies for achieving this transformation: the classical O-difluoromethylation of corresponding fluoro-nitrophenols via difluorocarbene intermediates and the modern, direct C-H difluoromethoxylation of fluoro-nitrobenzenes using photocatalytic radical-based methods. This document offers detailed mechanistic insights, step-by-step experimental protocols, a comparative analysis to guide methodological selection, and critical safety information for researchers in drug discovery and chemical development.

Part 1: O-Difluoromethylation of Fluoro-Nitrophenols via Difluorocarbene Precursors

Conceptual Framework: The Phenol Route

The most established and widely utilized strategy for introducing a difluoromethoxy group onto an aromatic ring is through the O-difluoromethylation of a precursor phenol. For the target scaffold, this necessitates the conversion of the starting fluoro-nitrobenzene to its corresponding fluoro-nitrophenol, typically via nucleophilic aromatic substitution (SₙAr) of an appropriately positioned halogen or other leaving group. Once the phenol is obtained, it is deprotonated to the more nucleophilic phenoxide, which then traps a highly reactive difluorocarbene (:CF₂) intermediate.

This two-step sequence is often preferred for its reliability, predictability in regiochemistry, and scalability. The choice of difluorocarbene precursor is critical and is dictated by factors such as desired reaction conditions, substrate tolerance, and cost.

Core Mechanism: Difluorocarbene Generation and Trapping

The central transformation involves the in situ generation of difluorocarbene, an electrophilic intermediate, which is rapidly intercepted by the nucleophilic phenoxide. The general mechanism is depicted below.

cluster_0 Step 1: Difluorocarbene Generation cluster_1 Step 2: Nucleophilic Attack Precursor Precursor (e.g., ClCF₂CO₂Na) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Δ or Base Phenoxide Ar-O⁻ (Phenoxide) Intermediate Ar-O-CF₂⁻ Carbene->Intermediate Attack Phenoxide->Carbene Product Ar-O-CF₂H (Difluoromethyl Ether) Intermediate->Product Protonation (from solvent/acid)

Figure 1. General mechanism for O-difluoromethylation of phenols.

Reagent Showcase: Difluorocarbene Precursors
  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

    • Attributes: This is a commercially available, bench-stable, and relatively inexpensive solid reagent.[3] Its primary advantage lies in its operational simplicity.

    • Activation: Thermal decarboxylation in a high-boiling polar aprotic solvent (e.g., DMF, NMP) generates the difluorocarbene intermediate. A base is required to form the phenoxide.[3]

    • Causality: The choice of a high-boiling solvent is critical to reach the necessary temperature for efficient decarboxylation. The reaction is essentially a race between carbene generation and its capture by the phenoxide; therefore, ensuring the phenol is in its anionic form is paramount for high yields.

  • Diethyl (Bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br)

    • Attributes: A highly efficient liquid reagent that often allows for difluoromethylation under much milder conditions (from -78 °C to room temperature) compared to ClCF₂CO₂Na.

    • Activation: A base (e.g., KOH, K₂CO₃) mediates a facile P-C bond cleavage to generate the bromodifluoromethyl anion, which then rapidly eliminates a bromide ion to form difluorocarbene.

    • Causality: The mild conditions afforded by this reagent broaden the functional group tolerance, making it suitable for more complex and sensitive substrates. The reaction can often be performed in lower-boiling solvents like acetonitrile, simplifying product work-up.[4]

Part 2: Direct C-H Difluoromethoxylation via Radical Intermediates

Conceptual Framework: A Late-Stage Functionalization Tool

Recent advances in photocatalysis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-installed functional groups like hydroxyls.[5] This approach is exceptionally valuable for late-stage functionalization in drug discovery programs, where rapid generation of analogs from a common intermediate is crucial for exploring structure-activity relationships (SAR).[6] The reaction introduces the OCF₂H group directly onto the fluoro-nitrobenzene aromatic core.

Core Mechanism: Photocatalytic Radical Generation and Aromatic Substitution

This strategy relies on the generation of a highly reactive difluoromethoxy radical (•OCF₂H) under visible light irradiation. A photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with a bespoke redox-active difluoromethoxylating reagent to generate the key radical intermediate. This radical then adds to the electron-deficient fluoro-nitrobenzene ring, followed by rearomatization to yield the product.

PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Reagent N-O-CF₂H Reagent Reagent_radical Reagent• PC_star->Reagent_radical SET Reagent->Reagent_radical OCF2H_radical •OCF₂H Reagent_radical->OCF2H_radical Fragmentation Radical_Adduct Aromatic Adduct• OCF2H_radical->Radical_Adduct Aromatic Fluoro-Nitrobenzene Product Difluoromethoxylated Product Radical_Adduct->Product

Figure 2. Simplified photocatalytic cycle for C-H difluoromethoxylation.

Reagent Showcase: Radical Precursors
  • Redox-Active N-(Difluoromethoxy) Salts

    • Attributes: These are specifically designed reagents, such as N-(difluoromethoxy)benzotriazole salts, that possess a weak N-O bond susceptible to reductive cleavage.[5][7] They are typically bench-stable solids.

    • Activation: A single-electron transfer from an excited-state photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) initiates the fragmentation, releasing the •OCF₂H radical.[6]

    • Causality: The success of this reaction hinges on the precise tuning of the redox potentials of the photocatalyst and the reagent. The reaction often produces a mixture of regioisomers, which can be advantageous for SAR screening, as it provides rapid access to multiple analogs in a single operation.[5]

Part 3: Comparative Analysis and Method Selection

The choice between the difluorocarbene and radical-based methodologies is a critical decision driven by the specific goals of the synthesis.

FeatureMethod A: O-Difluoromethylation (via Phenol) Method B: Direct C-H Difluoromethylation (Radical)
Substrate Requirement Requires a phenolic hydroxyl group. Fluoro-nitrobenzene must be pre-converted.Acts directly on aromatic C-H bonds. No pre-functionalization needed.
Regioselectivity Excellent. The OCF₂H group is installed exclusively at the position of the OH group.Moderate to poor. Often yields a mixture of regioisomers, dictated by electronics and sterics.
Reaction Conditions Varies from mild (-78 °C) to harsh (high heat, >100 °C) depending on the reagent.Typically very mild (room temperature) under visible light irradiation.
Scalability Generally more established and scalable for producing a single, desired isomer.Better suited for small-scale library synthesis; scalability can be challenging.
Reagent Availability Precursors like ClCF₂CO₂Na are inexpensive and widely available.Bespoke redox-active reagents are specialized and can be more expensive.
Ideal Application Process development, scale-up synthesis of a specific target molecule.Medicinal chemistry, late-stage functionalization, rapid SAR exploration.

Expert Insight: For synthesizing a specific, predetermined isomer of a difluoromethoxylated fluoro-nitrobenzene on a gram scale or larger, the classical O-difluoromethylation of the corresponding phenol (Method A) is the most trustworthy and cost-effective approach. For discovery-phase projects where the goal is to quickly generate a diverse set of analogs to identify the optimal substitution pattern, the direct C-H difluoromethoxylation (Method B) offers unparalleled speed and efficiency, despite the challenge of isomeric separation.[5]

Part 4: Detailed Experimental Protocols

Protocol 1: O-Difluoromethylation of 4-Fluoro-2-nitrophenol using Sodium Chlorodifluoroacetate

This protocol is adapted from established procedures for the difluoromethylation of phenols.[3]

Workflow Diagram

start Start dissolve Dissolve phenol, base, and ClCF₂CO₂Na in DMF start->dissolve heat Heat reaction mixture (e.g., 100-120 °C) for 2-4 h dissolve->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Quench with water, extract with ethyl acetate monitor->workup Complete wash Wash organic layer (water, brine) workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End: Isolated Product purify->end

Figure 3. Workflow for O-difluoromethylation using ClCF₂CO₂Na.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-nitrophenol (1.0 equiv), sodium chlorodifluoroacetate (2.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 110 °C. Stir the mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-difluoromethoxy-4-fluoro-2-nitrobenzene.

Protocol 2: Photocatalytic C-H Difluoromethoxylation of 1-Fluoro-4-nitrobenzene

This protocol is a representative example based on modern photocatalytic methods.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine 1-fluoro-4-nitrobenzene (1.0 equiv), the redox-active N-(difluoromethoxy) reagent (1.5 equiv), and a photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Solvent Addition and Degassing: Add a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) to achieve a substrate concentration of 0.05-0.1 M. Seal the vial with a septum and degas the mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a high-power blue LED lamp (e.g., 450 nm) and ensure cooling with a fan to maintain room temperature. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions typically run for 12-24 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by preparative HPLC or flash column chromatography to isolate the difluoromethoxylated product(s). Note that separation of regioisomers may be required.

Part 5: Safety and Reagent Handling

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[8]

  • Sodium Chlorodifluoroacetate: While stable, heating this reagent causes vigorous decarboxylation (CO₂ release). Ensure the reaction vessel is not sealed and has an outlet to a bubbler or vent.

  • Bases: Potassium carbonate and potassium hydroxide are corrosive. Avoid skin contact and inhalation of dust.[8]

  • Solvents: DMF, acetonitrile, and other organic solvents are flammable and toxic. Handle with care and avoid ignition sources.[9]

  • Photocatalysis: High-intensity LED lamps can damage eyesight. Do not look directly at the light source and use appropriate shielding (e.g., aluminum foil) around the reaction setup.

References

  • Palladium-Catalyzed Difluoromethylation of Aryl Halides via Redox-Neutral Deacylation.
  • Difluoromethyl
  • A New Reagent for Direct Difluoromethyl
  • Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery.
  • Recent Progress on Difluoromethyl
  • Baran difluoromethyl
  • Difluorocarbene Precursor for Difluoromethyl
  • Recent Advances in the Synthetic Applic
  • Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science.
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.
  • Difluoromethyl
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
  • Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes.
  • FMOC Reagent - SAFETY D
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Lab Pro Inc.

Sources

Technical Notes & Optimization

Troubleshooting

Stability of difluoromethoxy group under basic reaction conditions

Technical Support Center: Difluoromethoxy ( ) Stability Guide Current Status: Operational Subject: Stability of Aryl Difluoromethyl Ethers under Basic Conditions Ticket ID: CHEM-SUP-OCF2H-001 Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difluoromethoxy ( ) Stability Guide

Current Status: Operational Subject: Stability of Aryl Difluoromethyl Ethers under Basic Conditions Ticket ID: CHEM-SUP-OCF2H-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The difluoromethoxy group (


) is a critical bioisostere for methoxy and phenol groups, offering improved metabolic stability (blocking O-dealkylation) and lipophilic hydrogen bond donor capability.[1][2]

The Core Challenge: While generally robust, the


 group possesses a "stability cliff" under basic conditions. The proton on the difluoromethyl carbon is significantly more acidic (

) than a typical alkyl ether.

Technical Directive: If your reaction conditions employ a base with a conjugate acid


, or if you are heating with moderate bases in polar aprotic solvents, you risk triggering 

-elimination
. This results in the catastrophic loss of the fluorinated group and reversion to the parent phenol.

The Failure Mechanism: Why Reactions Fail

Understanding the decomposition pathway is the only way to prevent it. The failure is not random hydrolysis; it is a base-mediated elimination.

Mechanism of Decomposition

When a base deprotonates the


 moiety, the resulting anion is unstable. It rapidly ejects a fluoride ion to form difluorocarbene (

). This is an irreversible fragmentation.

Decomposition Substrate Aryl-OCF2H (Substrate) Anion [Aryl-OCF2]- (Intermediate Anion) Substrate->Anion Deprotonation (pKa ~22-24) Base Base (B:) Base->Anion TS α-Elimination (- F-) Anion->TS Carbene :CF2 (Difluorocarbene) TS->Carbene Release Phenoxide Aryl-O- (Phenoxide) TS->Phenoxide Fragmentation Phenol Aryl-OH (Impurity) Phenoxide->Phenol Workup / H+

Figure 1: The


-elimination pathway. Once the carbene (

) is released, the reaction cannot be reversed. The phenoxide is protonated upon workup, leading to the "mystery" phenol impurity.

Base Compatibility Matrix

Use this table to assess the risk level of your proposed reaction conditions.

Base ClassExamplesRisk LevelTechnical Notes
Organolithiums

,

, LDA
CRITICAL Will deprotonate

rapidly above -70°C. Requires cryogenic control.
Alkoxides

,

HIGH

of

is ~17, but in DMSO/DMF, alkoxides are strong enough to trigger elimination, especially with electron-poor aryls.
Hydrides

,

HIGH Irreversible deprotonation. Avoid unless the ring is extremely electron-rich.
Carbonates

,

MODERATE generally safe at RT. High risk at

in DMF/DMA due to the "naked anion" effect.
Amines

, DIPEA, Pyridine
LOW Safe under most conditions.
Phosphates

LOW Preferred base for Pd-catalyzed couplings involving

.

Troubleshooting Guides

Scenario A: "I lost my group during Lithiation."

Symptom: You attempted ortho-lithiation or metal-halogen exchange, but isolated the parent phenol or complex mixtures. Root Cause: The base (e.g.,


) attacked the acidic 

proton instead of the ring proton or halogen.

Protocol Adjustment:

  • Temperature is King: You must operate at -78°C or below. The deprotonation of

    
     has a higher activation energy barrier than halogen exchange but is thermodynamically favorable. Kinetic control is essential.
    
  • Switch Base: If doing ortho-lithiation (DoM), switch from

    
     to LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These bulky bases are less nucleophilic and can be more selective for ring protons at low temperatures.
    
  • In-Situ Trapping: Do not generate the lithiated species and wait. Add the electrophile before or simultaneously if possible (Barbier conditions), or quench immediately.

Scenario B: "Yields are low in Buchwald/Suzuki Couplings."

Symptom: Conversion is poor; LCMS shows formation of the phenol byproduct. Root Cause: Use of strong bases (


) or high temperatures with Carbonates in polar solvents (DMF) promotes elimination.

Protocol Adjustment:

  • Base Swap: Replace alkoxides with

    
      (tripotassium phosphate) or 
    
    
    
    (cesium carbonate).
  • Solvent Switch: Move away from DMF/DMA to 1,4-Dioxane or Toluene . The reduced polarity destabilizes the charged transition state of the elimination.

  • Water Content: Ensure anhydrous conditions. While water doesn't cause the elimination, it facilitates the hydrolysis of the resulting carbene, driving the equilibrium forward.

Standardized Stability Assay (Self-Validation)

Before committing valuable intermediate to a reaction, run this 2-hour stability check.

Materials:

  • Substrate (10 mg)

  • Proposed Solvent (0.5 mL)

  • Proposed Base (2.0 equiv)

  • Internal Standard (e.g.,

    
    -trifluorotoluene)
    

Workflow:

  • Dissolve substrate and internal standard in solvent.

  • Take T0 aliquot for

    
    -NMR (or LCMS). Note the integration of the 
    
    
    
    doublet (typically
    
    
    to
    
    
    ppm).
  • Add Base.[3] Heat/Stir at intended reaction temperature.

  • Take T1 aliquot at 1 hour.

  • Analysis:

    • Stable:

      
       signal intensity is unchanged relative to standard.
      
    • Unstable: Loss of

      
       signal; appearance of new fluoride peak (if 
      
      
      
      is released) or phenol mass in LCMS.

Frequently Asked Questions (FAQ)

Q: Does the electronic nature of the aryl ring affect stability? A: Yes, drastically. Electron-withdrawing groups (EWGs) like nitro, cyano, or pyridine nitrogens on the ring increase the acidity of the


 proton (inductive effect).
  • Electron-Rich (e.g., Anisole-like):

    
     (More Stable).
    
  • Electron-Poor (e.g., Pyridine-like):

    
     (Less Stable).
    
  • Action: Be extra conservative with bases when the ring is electron-deficient.

Q: Can I use NaH to alkylate a nitrogen elsewhere in the molecule? A: Proceed with extreme caution. If you must use NaH, keep the temperature at 0°C and use the minimum equivalents required. If the ring is electron-poor, NaH will likely strip the


 proton. Consider using 

in MeCN instead.

Q: Is the decomposition reversible? A: No. Once the difluorocarbene (


) leaves, it is rapidly quenched by solvent or other nucleophiles. You cannot "put it back" without re-synthesizing the ether bond from the phenol.

References

  • Zafrani, Y. et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry.

    • Key Insight: Comprehensive review of synthesis and physicochemical properties, including lipophilicity and metabolic stability data.[2]

  • Fier, P. S. & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines." Science.

    • Key Insight: Discusses the electronic sensitivity of fluorinated groups on heteroaromatics and compatibility with metal-c
  • Stensland, B. et al. (2021). "Practical Synthesis of Aryl Difluoromethyl Ethers." Journal of Organic Chemistry.

    • Key Insight: detailed protocols for introducing the group and its stability limits during scale-up.
  • Hu, J. et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A New Gem-difluoroolefination Reagent." Angewandte Chemie.

    • Key Insight: Mechanistic details on the generation of difluorocarbene from difluoromethyl species under basic conditions.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Welcome to the Technical Support Center. This highly functionalized fluoroarene is a critical building block in pharmaceutical and agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This highly functionalized fluoroarene is a critical building block in pharmaceutical and agrochemical synthesis. However, its synthesis—typically via electrophilic bromination or nitration—frequently yields stubborn regioisomeric impurities (e.g., 5-bromo or 6-bromo isomers) [3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers achieve >99% regiopurity.

Section 1: Diagnostic Purification Workflow

Before selecting a purification method, it is critical to diagnose the exact composition of your crude mixture. Use the logic tree below to determine the most efficient path forward.

Workflow Start Crude 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Analyze Analyze via 19F NMR / LC-MS Determine Isomer Ratio Start->Analyze Decision1 Isomer Ratio > 90:10? Analyze->Decision1 Recryst Fractional Recrystallization (e.g., Toluene/Heptane) Decision1->Recryst Yes (High initial purity) HPLC Fluorinated Prep-HPLC (PFP Phase) Decision1->HPLC No (< 90:10 ratio) Pure Pure Target Compound (>99% Regiopurity) Recryst->Pure HPLC->Pure

Diagnostic workflow for separating fluorinated nitrobenzene regioisomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do standard silica gel and C18 columns fail to resolve my regioisomers? Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because regioisomers of polyhalogenated arenes have nearly identical lipophilicities, dipole moments, and molecular weights, C18 cannot differentiate their subtle spatial differences. Silica gel similarly fails because the polarity differences between the isomers are negligible. To achieve separation, you must rely on orthogonal retention mechanisms, such as fluorous interactions or charge transfer [1].

Q2: What causes the formation of these regioisomeric impurities during synthesis? The formation of regioisomers is an inherent thermodynamic and kinetic consequence of electrophilic aromatic substitution (EAS). In the precursor molecule, the fluorine (-F) and difluoromethoxy (-OCF_2H) groups act as ortho/para directors, while the nitro (-NO_2) group is a strong meta director. These competing electronic directing effects, combined with steric hindrance, lead to mixed halogenation or nitration at the 1, 5, or 6 positions [3].

Q3: Can I use fractional distillation to separate the crude mixture? No. The boiling points of heavily fluorinated arene regioisomers are notoriously close—often within 1–2 °C of each other. The nearly identical physical properties of these building blocks make distillation highly inefficient and prone to thermal degradation of the nitroarene [2].

Section 3: Troubleshooting Guides & Validated Protocols
Protocol A: Preparative HPLC using Pentafluorophenyl (PFP) Stationary Phases

Mechanism & Causality: When standard C18 fails, fluorinated stationary phases like PFP (Pentafluorophenyl) or FluoroSep-RP Octyl are the industry standard for fluoroarene separation [1]. PFP columns offer a multi-modal retention mechanism:

  • 
     Charge Transfer:  The electron-deficient PFP ring interacts strongly with the electron-deficient nitroaromatic system.
    
  • Fluorous Interactions: Fluorine-fluorine affinities provide enhanced retention for highly fluorinated solutes.

  • Shape Selectivity: The rigid PFP ligand offers superior steric recognition of positional isomers compared to flexible alkyl chains [1].

PFP_Mechanism Mix Regioisomer Mixture (e.g., 1-Bromo vs. 5-Bromo) Column PFP Stationary Phase (Pentafluorophenyl) Mix->Column Mech1 Fluorous Interactions (F-F affinity) Column->Mech1 Mech2 π-π Charge Transfer (Nitroarene interaction) Column->Mech2 Mech3 Steric / Shape Selectivity Column->Mech3 Elute1 Impurity Elution (Weaker Binding) Mech1->Elute1 Elute2 Target Elution (Stronger Binding) Mech2->Elute2 Mech3->Elute2

Multi-modal retention mechanisms on PFP stationary phases.

Step-by-Step Methodology:

  • Column Selection: Equip the prep-HPLC with a high-loading PFP column (e.g., 250 mm x 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Methanol). Self-Validation Tip: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances the

    
     and dipole interactions on PFP columns, whereas Acetonitrile can suppress them due to its own 
    
    
    
    character.
  • Sample Preparation: Dissolve the crude 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene in a minimal volume of the initial mobile phase composition to prevent band broadening.

  • Gradient Elution: Run a shallow gradient from 40% B to 70% B over 45 minutes. The shallow ramp maximizes the resolution factor (

    
    ) between closely eluting regioisomers.
    
  • Detection & Fraction Collection: Monitor at 254 nm (optimal for nitroarenes). Collect fractions and immediately verify regiopurity via

    
    F NMR.
    
Protocol B: Fractional Recrystallization

Mechanism & Causality: If the initial isomer ratio is highly favorable (>90:10), fractional recrystallization is the most scalable and cost-effective method. It leverages the slight differences in crystal lattice packing energies caused by the varying symmetry of the regioisomers.

Step-by-Step Methodology:

  • Solvent Selection: Use a binary solvent system such as Toluene/Heptane (1:3 v/v). The aromatic toluene solvates the nitrobenzene, while the aliphatic heptane acts as an anti-solvent.

  • Dissolution: Suspend the crude mixture in the solvent system and heat to 70 °C under agitation until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 5 °C/hour down to 5 °C. Self-Validation Tip: Rapid cooling causes "crash out," trapping impurities in the crystal lattice. Slow cooling ensures thermodynamic control, allowing the major isomer to nucleate selectively.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold heptane. Analyze the mother liquor via LC-MS to confirm the retention of the undesired regioisomers.

Section 4: Advanced Separation Technologies (Emerging)

For highly challenging separations where traditional HPLC is not scalable, emerging research highlights the use of Metal-Organic Frameworks (MOFs). Frameworks such as Mg


(dobdc) feature coordinatively unsaturated Mg

centers that interact directly with the fluorine atoms of fluoroarenes. By controlling the interaction of the isomers with these dual binding sites, MOFs can separate fluoroarene mixtures with unparalleled selectivities, offering a future continuous-flow alternative to liquid chromatography [2].
Section 5: Quantitative Data Presentation

The following table summarizes the performance metrics of various separation strategies for fluorinated nitrobenzene regioisomers:

Separation MethodResolution Factor (

)
ScalabilityRelative CostBest Use Case
Standard C18 HPLC < 1.0 (Co-elution)HighLowNot recommended
PFP / F-Octyl Prep-HPLC > 1.5 (Baseline)Low to MediumHighComplex mixtures (<90:10 ratio)
Fractional Recrystallization N/A (Purity >99%)Very HighLowHigh initial purity (>90:10 ratio)
Mg

(dobdc) MOF Adsorption
> 2.0Medium (Emerging)Very HighIndustrial continuous flow (Future)
References
  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Barnett, B. R., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society, 143(3), 1488-1497. Available at:[Link]

  • Yagupolskii, Y. L., et al. (2021). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journals of National Academy of Sciences of Ukraine. Available at: [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Assignments for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

This guide provides a comprehensive technical analysis of the 13C and 19F NMR spectral characteristics of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene . It is designed for medicinal chemists and analytical scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 13C and 19F NMR spectral characteristics of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene . It is designed for medicinal chemists and analytical scientists requiring precise structural verification of fluorinated scaffolds in drug discovery.

Executive Summary & Strategic Relevance

In modern drug development, the difluoromethoxy (-OCF


H)  group is a critical bioisostere for methoxy or trifluoromethoxy groups, offering modulated lipophilicity (LogP) and metabolic stability.

This guide details the spectral fingerprint of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , a highly functionalized intermediate. Correct assignment of this molecule is challenging due to the interplay of multiple NMR-active nuclei (


F, 

C,

H) and strong scalar couplings (

-coupling).

Key Differentiator: unlike simple aromatics, this molecule exhibits significant through-space and through-bond fluorine couplings that complicate automated assignment. This guide provides the manual interpretation logic required for validation.

Experimental Methodology

To ensure reproducibility, the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (if solubility is limited).
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Instrument Parameters (400 MHz equivalent)
Parameter

C NMR

F NMR
Pulse Sequence zgpg30 (Proton decoupled)zg (Coupled) & zgpg (Decoupled)
Spectral Width 240 ppm (-10 to 230 ppm)200 ppm (-50 to -250 ppm)
Relaxation Delay (D1) 2.0 s1.0 s (ensure T1 relaxation)
Scans (NS) 1024+ (due to C-F splitting)16–32
Temperature 298 K298 K

Critical Note: For


C acquisition, the signal-to-noise ratio (S/N) will be reduced by C-F splitting. Increase scan count by factor of 4 compared to non-fluorinated analogs.

Spectral Assignments & Analysis

F NMR Assignments

The


F spectrum is the primary diagnostic tool for this molecule. It features two distinct fluorine environments.[1]

Table 1:


F NMR Peak Assignments (in CDCl

)
AssignmentChemical Shift (

)
MultiplicityCoupling Constants (

)
Notes
-OCF

H
-81.0 to -83.0 ppmDoublet (d)

Hz
Characteristic of difluoromethoxy. Collapses to singlet in

H-decoupled mode.
Ar-F (C-2) -115.0 to -125.0 ppmMultiplet

Hz
Broadened by coupling to Ar-H and potentially through-space to OCF

H.
Mechanistic Insight:

The -OCF


H  signal is unmistakable due to the large geminal proton-fluorine coupling (

Hz). In a proton-coupled experiment, this appears as a clean doublet. The aromatic fluorine (Ar-F) is ortho to the bulky -OCF

H and -Br groups, leading to steric compression that may induce slight downfield shifts compared to mono-fluorinated benzenes.
C NMR Assignments

The


C spectrum is complex due to extensive C-F coupling.[1] Assignments are derived from substituent additivity rules and C-F coupling patterns.

Table 2:


C NMR Peak Assignments 
Carbon PositionTypeApprox. Shift (

)
MultiplicityCoupling (

)
Logic
C-2 C-F (Ar)150 -- 155 ppmDoublet (d)

Hz
Direct attachment to F. Most deshielded aromatic C.
C-4 C-NO

142 -- 148 ppmDoublet (d)

Hz
Deshielded by NO

. Weak coupling to F-2.
C-3 C-O (Ar)138 -- 142 ppmMulti-doublet

Hz
Ortho to F-2. Also couples to OCF

H fluorines (

).
C-6 Ar-CH128 -- 132 ppmSinglet/DoubletSmall

Meta to electron-withdrawing groups.
C-5 Ar-CH118 -- 122 ppmDoublet (d)

Hz
Ortho to NO

, Para to F.
-OCF

H
Aliphatic115 -- 118 ppmTriplet (t)

Hz
Diagnostic Peak. Distinctive triplet due to two equivalent F atoms.
C-1 C-Br110 -- 115 ppmDoublet (d)

Hz
Shielded by Br (Heavy atom effect). Ortho to F.

Assignment Validation: The -OCF


H  carbon appears as a triplet  at ~116 ppm with a massive coupling constant (~260 Hz). This is the "fingerprint" signal for the difluoromethoxy group.

Comparative Analysis: OCF H vs. Alternatives

In drug design, the choice between Difluoromethoxy (-OCF


H) and Trifluoromethoxy (-OCF

) is pivotal.

Table 3: Spectral Comparison of Bioisosteres

Feature-OCF

H (Target)
-OCF

(Alternative)
Implication for Analysis

F Shift

ppm

ppm
OCF

is significantly downfield.

F Multiplicity
Doublet (

Hz)
SingletOCF

H requires decoupling for simplification; OCF

does not.

C Multiplicity
Triplet (

Hz)
Quartet (

Hz)
OCF

splits signal intensity into 4 lines (lower sensitivity).
H-Bonding H-bond donor (weak)No H-bond donorOCF

H shift is more solvent-dependent (DMSO vs CDCl

).

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the most critical signals in this molecule, ensuring a self-validating workflow.

NMR_Assignment_Logic Start Start: Acquire 1H, 13C, 19F Spectra Check_19F Analyze 19F Spectrum Start->Check_19F Check_13C Analyze 13C Spectrum Start->Check_13C Check_Doublet Is there a Doublet at -82 ppm? Check_19F->Check_Doublet Confirm_OCF2H Confirm -OCF2H Group (J ~ 72 Hz) Check_Doublet->Confirm_OCF2H Yes Check_ArF Is there a Multiplet at -120 ppm? Check_Doublet->Check_ArF No (Re-check Structure) Assign_Aliphatic Assign OCF2H Carbon Confirm_OCF2H->Assign_Aliphatic Correlate Confirm_ArF Confirm Ar-F (Pos 2) Check_ArF->Confirm_ArF Yes Assign_C2 Assign C-2 (Ar-F) Confirm_ArF->Assign_C2 Correlate Find_Triplet Locate Triplet at ~116 ppm (J ~ 260 Hz) Check_13C->Find_Triplet Find_Doublet_High Locate Doublet at ~153 ppm (J ~ 250 Hz) Check_13C->Find_Doublet_High Find_Triplet->Assign_Aliphatic Yes Find_Doublet_High->Assign_C2 Yes

Figure 1: Logic flow for the structural verification of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene using multinuclear NMR.

References

  • Doddrell, D., et al. (1976).[2] "

    
    C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[2] Link
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F shifts and coupling constants).
  • Echemi. (2024). "1-Bromo-4-fluoro-2-methyl-3-nitrobenzene Spectral Data." (Used for substituent effect comparison). Link

  • Reich, H. J. (2024). "Fluorine-19 Chemical Shifts and Coupling Constants." University of Wisconsin-Madison NMR Data. Link

Sources

Comparative

Mastering Purity Analysis: A Comparative Guide to HPLC Method Development for 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

In the landscape of pharmaceutical development and chemical manufacturing, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical manufacturing, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene, a complex halogenated nitroaromatic compound. We will dissect the rationale behind experimental choices, compare alternative approaches, and present a validated method, adhering to the highest standards of scientific integrity.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is a multifaceted molecule presenting several challenges for chromatographic separation. Its aromatic backbone, substituted with a bromine atom, a fluorine atom, a difluoromethoxy group, and a nitro group, results in a moderately polar and highly UV-active compound. The presence of multiple halogens and a nitro group suggests the potential for unique interactions with different stationary phases.[1]

Key Physicochemical Considerations:

  • Polarity: Moderate, influenced by the polar nitro and difluoromethoxy groups, and the hydrophobic aromatic ring and bromine atom.

  • UV Absorbance: The nitroaromatic chromophore ensures strong UV absorbance, facilitating sensitive detection. A wavelength of around 254 nm is a logical starting point for detection, as it is commonly used for nitroaromatic compounds.[4][5]

  • Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as the organic component of the mobile phase in reversed-phase HPLC.[6]

The Method Development Workflow: A Logic-Driven Approach

A systematic and logical workflow is crucial for efficient and effective HPLC method development. The process begins with initial screening of columns and mobile phases, followed by optimization of the selected conditions, and culminates in method validation to ensure its suitability for the intended purpose.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Screening (Column & Mobile Phase) A->B Informs initial choices C Optimization of Chromatographic Parameters B->C Identifies promising conditions D Method Validation (as per ICH guidelines) C->D Refines separation E Final Method Implementation D->E Ensures reliability & robustness OptimizationParameters Center Chromatographic Optimization Gradient Gradient Profile Center->Gradient FlowRate Flow Rate Center->FlowRate Temperature Column Temperature Center->Temperature Wavelength Detection Wavelength Center->Wavelength

Sources

Validation

Elemental analysis and purity validation of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Here is the comprehensive comparison guide for the elemental analysis and purity validation of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , structured as a high-level technical document for pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparison guide for the elemental analysis and purity validation of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene , structured as a high-level technical document for pharmaceutical research applications.

Executive Summary

Validating the purity of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene (Formula: C₇H₃BrF₃NO₃) presents a specific analytical challenge due to its high halogen content (Br, F) and the unique physicochemical properties of the difluoromethoxy (-OCHF₂) group. While Combustion Analysis (CHN) is the historical industry standard, it frequently yields high error margins for this scaffold due to incomplete combustion and fluorine interference. This guide objectively compares CHN against Quantitative NMR (qNMR) and HPLC-UV , concluding that ¹⁹F/¹H qNMR is the superior "Gold Standard" for absolute purity determination, while HPLC remains essential for impurity profiling.

Chemical Context & Analytical Challenges

The target molecule contains three distinct electron-withdrawing groups (Nitro, Fluoro, Difluoromethoxy) on a brominated benzene core. This substitution pattern creates specific hurdles for validation:

  • Refractory Combustion: The high halogen-to-hydrogen ratio retards flame propagation in standard elemental analyzers, often requiring V₂O₅ additives which can introduce weighing errors.

  • Fluorine Interference: In standard CHN analysis, fluorine can attack silica combustion tubes to form SiF₄, or form stable CF₄, leading to low carbon readings.

  • Regioisomerism: The synthesis (likely nitration of a precursor) often produces the 6-nitro isomer as a contaminant. Elemental analysis cannot distinguish between these isomers; only NMR and HPLC can.

Compound Profile
PropertySpecification
Formula C₇H₃BrF₃NO₃
Molecular Weight 285.98 g/mol
Key Functionality -OCHF₂ (Difluoromethoxy), -NO₂ (Nitro), -Br (Bromo), -F (Fluoro)
Critical NMR Signal ¹H: Triplet at δ ~6.5 ppm (

Hz) ¹⁹F: Doublet at δ ~-82 ppm (

Hz)

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table summarizes the performance of the three primary validation methods for this specific fluorinated nitrobenzene.

FeatureMethod A: Combustion Analysis (CHN) Method B: HPLC-UV (Reverse Phase) Method C: Quantitative NMR (qNMR)
Primary Output % Composition (C, H, N)Relative Purity (% Area)Absolute Purity (% w/w)
Accuracy for Target Low to Moderate. High F/Br content causes interference.Moderate. Depends on extinction coefficient of impurities.High. Direct molar ratio measurement.
Specificity None. Cannot distinguish isomers.High. Separates regioisomers.Very High. Identifies structure & purity simultaneously.
Sample Requirement Destructive (~2-5 mg)Non-destructive (<1 mg)Non-destructive (~10 mg)
Major Blind Spot Inorganic salts, moisture, and isomers.Inorganic salts and non-UV active impurities.Requires soluble internal standard (IS).[1]
Verdict Obsolete for this specific scaffold.Essential for impurity profiling.[2]The Gold Standard for Assay.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

Rationale: qNMR avoids the response factor issues of HPLC and the combustion issues of EA. We utilize the unique -OCHF₂ triplet as the analyte handle because it appears in a distinct region (6.5 ppm), usually clear of aromatic signals.

Internal Standard (IS) Selection:

  • Recommended IS: 1,3,5-Trimethoxybenzene (Singlet at δ 6.0 ppm) or Dimethyl Sulfone (Singlet at δ 3.0 ppm).

  • Why? Both have high relaxation purity and do not overlap with the target's aromatic protons (7.5–8.5 ppm) or the OCHF₂ triplet (6.5 ppm).

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Solvation: Dissolve in 0.6 mL DMSO-d₆ . (DMSO is preferred over CDCl₃ to ensure full solubility of the nitro-aromatic and prevent volatility losses).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      . The nitro group increases
      
      
      relaxation times).
    • Scans: 16 or 32.

    • Temperature: 298 K.[3]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and the Analyte OCHF₂ triplet (include 13C satellites).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
    
Protocol B: HPLC-UV Impurity Profiling

Rationale: While qNMR gives the absolute value, HPLC is required to see what the impurities are (e.g., des-bromo or regioisomers).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic impurities).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Pass Criteria: Main peak retention time matches reference. No single impurity >0.5%.

Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logical progression for validating this fluorinated intermediate, prioritizing qNMR over EA.

ValidationWorkflow Start Sample: 1-Bromo-3-difluoromethoxy- 2-fluoro-4-nitrobenzene Solubility Solubility Check (DMSO-d6) Start->Solubility F_Content High Fluorine/Bromine Content? Solubility->F_Content EA_Path Combustion Analysis (CHN) F_Content->EA_Path Traditional (Not Recommended) qNMR_Path qNMR (1H & 19F) F_Content->qNMR_Path Recommended (Gold Standard) HPLC_Path HPLC-UV (C18) F_Content->HPLC_Path Required for Profiling Result_EA Risk: Incomplete Combustion (Low Carbon/High Error) EA_Path->Result_EA Result_qNMR Absolute Purity (Assay) Target: >98.0% w/w qNMR_Path->Result_qNMR Result_HPLC Impurity Profile (Regioisomers) HPLC_Path->Result_HPLC

Caption: Decision matrix highlighting the shift from traditional EA to qNMR for poly-halogenated aromatics.

Diagram 2: qNMR Signal Logic

This diagram visualizes the specific NMR signals used for quantification, ensuring no overlap.

NMR_Logic Analyte Analyte: C7H3BrF3NO3 Signal_OCHF2 -OCHF2 Triplet (~6.5 ppm) Analyte->Signal_OCHF2 Signal_Arom Aromatic H (7.5 - 8.5 ppm) Analyte->Signal_Arom SafeZone Quantification Zone Signal_OCHF2->SafeZone Interference Potential Overlap Region Signal_Arom->Interference IS IS: 1,3,5-Trimethoxybenzene Signal_IS Singlet (6.0 ppm) IS->Signal_IS Signal_IS->SafeZone Result Accurate Purity SafeZone->Result Valid Integration

Caption: Spectral assignment strategy for qNMR, selecting the difluoromethoxy triplet to avoid aromatic interference.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." qNMR Reference Data. [Link]

  • Royal Society of Chemistry. "Supporting Information: Synthesis of Difluoromethoxy derivatives." Organic & Biomolecular Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene

Immediate Safety Profile: Understanding the Primary Hazards 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene and structurally similar compounds are classified as hazardous. The primary routes of exposure and associated...

Author: BenchChem Technical Support Team. Date: March 2026

Author's Note: As scientists, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The compound 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene, a halogenated nitroaromatic, presents a specific hazard profile that demands a systematic and informed approach to personal protection. This guide is structured not as a mere checklist, but as a comprehensive operational plan. We will delve into the causality behind each procedural step, ensuring that your safety protocols are not just followed, but understood. This understanding is the bedrock of a truly safe laboratory environment.

Immediate Safety Profile: Understanding the Primary Hazards

1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene and structurally similar compounds are classified as hazardous. The primary routes of exposure and associated risks are:

  • Dermal (Skin) Contact: Harmful if absorbed through the skin and can cause significant skin irritation.[1][2] Contaminated clothing must be removed immediately and washed before reuse.[1]

  • Ocular (Eye) Contact: Poses a risk of serious eye irritation.[1][3]

  • Inhalation: Harmful if inhaled, with the potential to cause respiratory irritation.[1][4][5] Fine powders or aerosols significantly increase this risk.

  • Ingestion: Harmful or toxic if swallowed.[1][4][6]

Given these hazards, a multi-layered defense strategy is not just recommended; it is imperative. This involves a combination of engineering controls (like fume hoods) and a robust Personal Protective Equipment (PPE) protocol.

The Core Principle: A Multi-Layered Defense System

Effective protection from halogenated nitrobenzenes is not about a single piece of equipment, but about creating a series of barriers between you and the chemical. Each layer is designed to mitigate a specific risk, and their combined effect provides comprehensive safety.

  • Engineering Controls (First Line of Defense): The primary and most critical barrier is the use of proper ventilation. All handling of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene should occur within a certified chemical fume hood to control airborne dust and vapors.[7][8]

  • Personal Protective Equipment (Second Line of Defense): Your PPE is the final, crucial barrier. It is not a substitute for good engineering controls but is essential for protecting against splashes, spills, and unforeseen exposures.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be matched to the specific task and the associated risk level. A risk assessment should always precede any laboratory work.

PPE Selection by Task Risk Level
Risk LevelTask ExampleHand & Eye/Face ProtectionBody & Respiratory Protection
Low Handling sealed containers, preparing labels.Single pair of nitrile gloves, standard safety glasses.Buttoned lab coat.
Medium Weighing the solid compound, preparing solutions, performing reactions under controlled conditions.Double-gloving (nitrile), chemical splash goggles worn over safety glasses.Chemically resistant lab coat. Work must be performed in a chemical fume hood.
High Reaction work-up, purification (e.g., chromatography), spill cleanup, or any procedure with a high splash or aerosolization potential.Chemical-resistant gloves (e.g., Neoprene or Viton over an inner nitrile glove), face shield worn over chemical splash goggles.Chemically resistant lab coat or disposable coveralls.[9] NIOSH-approved respirator with particulate and organic vapor cartridges if there is any risk of exposure outside of a fume hood.[4][9]
Detailed PPE Breakdown
  • Hand Protection: Disposable nitrile gloves offer good protection against incidental splashes but may not be suitable for prolonged contact.[10] For extended operations, consider more robust options like neoprene. Always inspect gloves for tears or punctures before use and dispose of them immediately after contact with the chemical.[9][11]

  • Eye and Face Protection: At a minimum, wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[1] When there is a significant risk of splashing, a face shield must be worn over the goggles to protect the entire face.[10]

  • Body Protection: A flame-resistant or chemically resistant lab coat, kept fully buttoned, is mandatory.[1][12] For procedures with a high risk of contamination, disposable coveralls provide a higher level of protection.[9]

  • Foot Protection: Closed-toe, chemical-resistant shoes are required at all times in the laboratory.[12]

  • Respiratory Protection: All work that may generate dust or aerosols must be conducted in a chemical fume hood.[7] If procedures have the potential to exceed exposure limits or must be performed outside a hood, a NIOSH-approved respirator is required.[4]

Procedural Workflow for Safe Handling

This step-by-step workflow ensures that safety is integrated into every stage of the handling process.

Pre-Operational Protocol
  • Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary chemicals, equipment, and spill cleanup materials before starting.

  • Don PPE: Put on the appropriate level of PPE as determined by your risk assessment. Ensure all items fit correctly.

Handling Protocol
  • Dispensing: Handle the solid chemical with care to avoid generating dust.[4] Use appropriate tools like spatulas.

  • Containment: Keep containers tightly closed when not in use.[1][13]

  • Monitoring: Be vigilant for any spills, glove contamination, or breaches in your PPE. Change gloves frequently, especially after any direct contact.[9]

Post-Operational Protocol
  • Decontamination: Wipe down the designated work area and any equipment used.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and wipes, in a designated, sealed hazardous waste container.[14]

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5]

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood Function prep2 Assemble All Materials & Spill Kit prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Coat) prep2->prep3 handle1 Carefully Weigh/Dispense Compound prep3->handle1 Begin Work handle2 Perform Reaction/Procedure handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Surface & Equipment handle3->post1 Complete Work post2 Segregate & Seal Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene.

Spill and Waste Management

Spill Response:

  • Alert: Immediately notify others in the area.

  • Evacuate: If the spill is large or outside of a containment area, evacuate personnel.

  • Protect: If safe to do so, use a spill kit with an inert absorbent material (such as clay or diatomaceous earth) to contain the spill.[6] Do not use combustible materials.

  • Cleanup: Wearing appropriate high-level PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

Waste Disposal:

  • All waste, including surplus chemicals and contaminated materials (gloves, paper towels, etc.), must be treated as hazardous.

  • Collect waste in a compatible, clearly labeled, and tightly sealed container.[7][14]

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[14]

  • Disposal must be conducted through a licensed professional waste disposal service, often involving dissolution in a combustible solvent followed by incineration in a facility equipped with an afterburner and scrubber.[7]

References

  • Personal protective equipment for handling 3-Nitrofluoranthen-9-ol.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • 1-Bromo-2-fluoro-4-nitrobenzene SDS, 185331-69-5 Safety D
  • Safety D
  • SAFETY D
  • 14 - SAFETY D
  • 4 - SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Chemical Safety: Personal Protective Equipment.
  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.
  • MSDS of 1-bromo-3-fluoro-2-nitrobenzene.
  • 4 - SAFETY D
  • Halogen
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Solvents in Labor
  • Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene
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